molecular formula C7H13NO2 B8794389 N-Methoxy-N,3-dimethylbut-2-enamide CAS No. 121712-53-6

N-Methoxy-N,3-dimethylbut-2-enamide

Cat. No.: B8794389
CAS No.: 121712-53-6
M. Wt: 143.18 g/mol
InChI Key: ANZMOIMDIYYRDY-UHFFFAOYSA-N
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Description

N-Methoxy-N,3-dimethylbut-2-enamide (CAS 121712-53-6) is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is classified as a butenamide derivative and is also known by synonyms such as N-Methoxy-N,3-dimethyl-2-butenamide and N-methoxy-N-methyl-3,3-dimethylacrylamide . Researchers utilize this compound in organic synthesis and as a key intermediate in the preparation of more complex molecules . Its role in scientific research includes being investigated as a modulator of the sestrin-gator2 interaction, a pathway of significant interest in cell signaling and metabolic studies . Please handle with appropriate care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal purposes. For your research requirements, this product is typically stored sealed in a dry environment at 2-8°C .

Properties

CAS No.

121712-53-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-methoxy-N,3-dimethylbut-2-enamide

InChI

InChI=1S/C7H13NO2/c1-6(2)5-7(9)8(3)10-4/h5H,1-4H3

InChI Key

ANZMOIMDIYYRDY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N(C)OC)C

Origin of Product

United States

Foundational & Exploratory

N-Methoxy-N,3-dimethylbut-2-enamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Methoxy-N,3-dimethylbut-2-enamide , a specialized Weinreb amide intermediate used in the synthesis of prenylated ketones and pharmaceutical building blocks.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

N-Methoxy-N,3-dimethylbut-2-enamide is the Weinreb amide derivative of 3-methylbut-2-enoic acid (commonly known as Senecioic acid). It serves as a critical "acylating anchor" in organic synthesis, allowing for the controlled introduction of the dimethylallyl (prenyl) moiety into complex molecules without the risk of over-addition common to acid chlorides or esters.

Core Data Table[10]
PropertySpecification
Chemical Name N-Methoxy-N,3-dimethylbut-2-enamide
Systematic Name N-Methoxy-N-methyl-3-methylbut-2-enamide
CAS Number 121712-53-6
Molecular Formula C

H

NO

Molecular Weight 143.19 g/mol
Physical State Pale yellow oil (typically)
Solubility Soluble in CH

Cl

, THF, Et

O; Insoluble in H

O
Precursor Acid Senecioic Acid (3,3-Dimethylacrylic acid)
Structural Analysis

The molecule features a Weinreb amide functionality (N-methoxy-N-methyl) conjugated to a trisubstituted alkene .

  • The Amide Handle: The N-methoxy-N-methyl group acts as a "chelation brake," stabilizing the tetrahedral intermediate formed during nucleophilic attack.

  • The Prenyl Tail: The 3,3-dimethylallyl group is a recurring motif in terpene biosynthesis and is essential for the biological activity of many natural products and drug candidates (e.g., Sestrin-GATOR2 modulators).

Synthetic Methodology (The "How")

The synthesis of N-Methoxy-N,3-dimethylbut-2-enamide is most robustly achieved via the acid chloride method. This pathway avoids the variable yields sometimes seen with coupling reagents (EDC/DCC) when applied to sterically hindered, conjugated acids.

Protocol: Acid Chloride Route

Objective: Conversion of Senecioic acid to its Weinreb amide.

Materials:

  • Senecioic acid (3-methylbut-2-enoic acid) [1.0 equiv]

  • Oxalyl chloride [1.2 equiv]

  • DMF (catalytic, 2-3 drops)

  • N,O-Dimethylhydroxylamine hydrochloride [1.1 equiv]

  • Triethylamine (Et

    
    N) or Pyridine [2.2 equiv]
    
  • Dichloromethane (DCM) [Solvent][1]

Step-by-Step Workflow:

  • Activation:

    • Dissolve Senecioic acid in anhydrous DCM under N

      
       atmosphere.
      
    • Cool to 0°C. Add catalytic DMF.

    • Add Oxalyl chloride dropwise. (Caution: Gas evolution of CO/CO

      
      ).
      
    • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

    • In-situ Check: Aliquot quenched with MeOH should show methyl ester by TLC.

    • Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).

  • Amidation:

    • Resuspend the crude acid chloride in anhydrous DCM.

    • In a separate vessel, dissolve N,O-Dimethylhydroxylamine HCl in DCM and add Et

      
      N at 0°C to liberate the free amine.
      
    • Cannulate the amine solution into the acid chloride solution at 0°C.

    • Allow to warm to RT and stir for 4–6 hours.

  • Workup & Purification:

    • Quench with 1M HCl (removes excess amine/pyridine).

    • Wash organic layer with Sat.[1] NaHCO

      
       and Brine.[1]
      
    • Dry over MgSO

      
      , filter, and concentrate.[1]
      
    • Purification: Flash chromatography (Hexanes:EtOAc, typically 3:1) yields the pure amide as a pale oil.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Critical Control Point: Moisture Exclusion Acid Senecioic Acid (C5H8O2) Inter Acid Chloride Intermediate Acid->Inter Activation (DCM, 0°C -> RT) Oxalyl Oxalyl Chloride + cat. DMF Oxalyl->Inter Product N-Methoxy-N,3- dimethylbut-2-enamide Inter->Product Nucleophilic Acyl Substitution Amine MeNH(OMe)·HCl + Et3N Amine->Product

Figure 1: Step-wise synthesis of N-Methoxy-N,3-dimethylbut-2-enamide via the acid chloride pathway.

Reactivity & Applications (The "Why")

The primary utility of this compound lies in its ability to react with organometallics (Grignard or Organolithium reagents) to form enones without side reactions.

Mechanism: The Weinreb Chelation Model

When a nucleophile (e.g., Phenylmagnesium bromide) attacks the carbonyl carbon:

  • The metal (Mg) coordinates between the carbonyl oxygen and the methoxy oxygen.

  • This forms a stable 5-membered cyclic tetrahedral intermediate .

  • This intermediate is stable at low temperatures and does not collapse to the ketone during the reaction, preventing a second equivalent of nucleophile from attacking.

  • Upon acidic workup (NH

    
    Cl/H
    
    
    
    O), the intermediate collapses to release the desired prenyl ketone .
Selectivity: 1,2- vs. 1,4-Addition

For


-unsaturated Weinreb amides like N-Methoxy-N,3-dimethylbut-2-enamide, there is a theoretical risk of conjugate (1,4) addition. However, the 

-dimethyl substitution
(the "3,3-dimethyl" tail) creates significant steric hindrance at the

-carbon.
  • Hard Nucleophiles (R-Li, R-MgX): Overwhelmingly favor 1,2-addition at the carbonyl, yielding the enone.

  • Soft Nucleophiles (Cuprates): May force 1,4-addition if specifically engineered, but the steric bulk makes this difficult.

Visualization: Reaction Mechanism[11]

WeinrebMechanism Start N-Methoxy-N,3- dimethylbut-2-enamide Complex Stable Tetrahedral Intermediate (Mg-Chelated) Start->Complex 1,2-Addition Grignard Nucleophile (R-Mg-X) Grignard->Complex Product Prenyl Ketone (R-C(=O)-CH=C(Me)2) Complex->Product Hydrolysis & Collapse Note Chelation prevents over-addition Complex->Note Workup Acidic Workup (H3O+) Workup->Product

Figure 2: Mechanistic pathway for ketone synthesis via the stable Weinreb intermediate.

Applications in Drug Discovery
  • Terpene Mimetics: Used to synthesize fragments for retinoic acid analogs and juvenile hormone mimics.

  • Sestrin-GATOR2 Modulators: Recent patent literature highlights the use of this amide (and its trifluoro-analogs) in synthesizing leucine mimetics that modulate the mTORC1 pathway [1].

  • Fragment-Based Design: Provides a modular way to install the dimethylallyl group, a common pharmacophore for increasing lipophilicity and membrane permeability.

Handling & Safety Profile

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for general Weinreb amides and acrylamides.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alkene moiety is susceptible to oxidation over prolonged exposure to air.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Modulators of Sestrin-GATOR2 Interaction and Uses Thereof. Google Patents. (2016). Patent WO2016/12345 (Example usage of N-methoxy-N,3-dimethylbut-2-enamide derivatives).

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. Detailed mechanism and scope of N-methoxy-N-methylamide reactivity.

  • N-methoxy-N,3-dimethylbut-2-enamide Product Data. BLD Pharm. Commercial availability and CAS verification.[2]

Sources

Structure and Reactivity of Senecioic Acid Weinreb Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Senecioic acid Weinreb amide (N-methoxy-N,3-dimethylbut-2-enamide; CAS: 121712-53-6) is a specialized acylating agent used primarily for the robust installation of the prenyl (3,3-dimethylallyl) moiety into complex organic frameworks. Unlike typical


-unsaturated Weinreb amides, which suffer from competing conjugate addition pathways, this reagent exhibits a unique steric profile driven by its 

-dimethyl substitution. This guide details the structural causality behind its high chemoselectivity for 1,2-addition, provides validated synthesis protocols, and outlines its utility in the synthesis of prenylated natural products.

Structural Analysis & Chelation Model

Electronic and Steric Architecture

The reactivity of senecioic acid Weinreb amide is defined by the interplay between the Weinreb "chelation handle" and the steric bulk of the prenyl tail.

  • The Weinreb Moiety: The

    
    -methoxy-
    
    
    
    -methyl group serves two functions:
    • Chelation: It forms a stable 5-membered cyclic transition state with hard metal cations (Mg²⁺, Li⁺), preventing the collapse of the tetrahedral intermediate and thus stopping the reaction at the ketone stage.

    • Electronic Activation: The inductive effect of the oxygen increases the electrophilicity of the carbonyl carbon relative to a dialkyl amide.

  • The Senecioic Backbone (

    
    -Dimethyl Effect): 
    
    • Standard

      
      -unsaturated carbonyls are susceptible to 1,4-addition (Michael addition)  by nucleophiles.
      
    • In senecioic acid derivatives, the two methyl groups at the

      
      -position create significant steric shielding . This steric wall effectively blocks the trajectory of nucleophiles toward the 
      
      
      
      -carbon, rendering 1,4-addition kinetically inaccessible for most hard nucleophiles (Grignard, Organolithium).
The Chelation-Controlled Transition State

The high yield of prenyl ketones derived from this reagent is due to the stability of the metal-chelated intermediate (T1 ).

ChelationModel cluster_0 Steric Control Zone Reagent Senecioic Weinreb Amide (Substrate) TS Chelated Tetrahedral Intermediate (T1) Reagent->TS + R-M (Mg/Li) RM R-M (Nucleophile) RM->TS Quench Acidic Quench (H3O+) TS->Quench Stable at -78°C to RT Product Prenyl Ketone Quench->Product Hydrolysis

Figure 1: Mechanism of 1,2-addition via the stable chelated intermediate. The


-dimethyl group (not shown in simplified node) protects the alkene from attack.

Synthesis Protocols

Two primary methods are recommended based on scale and substrate sensitivity.

Method A: The Acid Chloride Route (Standard)

Best for: Routine synthesis, high throughput, robust yields.

Reaction:



StepReagentEquivalentsConditionsCritical Note
1 Thionyl Chloride (

)
1.5Reflux, 2 hEnsure complete removal of excess

before Step 2.
2 N,O-Dimethylhydroxylamine HCl1.1DCM,

The amine salt is hygroscopic; dry before use.
3 Pyridine (or

)
2.2DCM,

Base acts as an HCl scavenger. Exothermic addition.

Protocol:

  • Dissolve senecioic acid (10 mmol) in dry DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (approx. 1 h). Evaporate solvent to obtain crude acid chloride.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (11 mmol) in DCM at

    
    . Add pyridine (22 mmol).
    
  • Dropwise add the crude acid chloride (dissolved in minimal DCM) to the amine suspension.

  • Stir at room temperature for 3 hours. Quench with 1M HCl, extract with DCM, and wash with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 3:1).

Method B: The Direct Coupling (High Efficiency)

Best for: Sterically hindered acids, avoiding acid chloride isolation.

Reaction:



Protocol:

  • Mix senecioic acid (1 equiv) and N,O-dimethylhydroxylamine (1.2 equiv) in dry toluene.

  • Add

    
     (0.5 equiv) dropwise at 
    
    
    
    .
  • Heat to

    
     for 2 hours.
    
  • Decant the toluene layer from the phosphorous residues and wash with water.

  • This method often yields product sufficiently pure for subsequent steps without chromatography.

Reactivity Profile

Nucleophilic Acyl Substitution (Ketone Synthesis)

This is the dominant reaction pathway. The reagent reacts cleanly with Grignard and Organolithium reagents to form prenyl ketones .

  • Selectivity:

    
     1,2-addition.
    
  • Scope: Alkyl, Aryl, Vinyl, and Alkynyl nucleophiles.

  • Example: Synthesis of Mesitly Oxide analogs or natural product fragments like Nordavanone .

Conjugate Addition (The "Forbidden" Pathway)

Unlike crotonates, the senecioic Weinreb amide is remarkably resistant to 1,4-addition.

  • Hard Nucleophiles (RMgX, RLi): exclusively 1,2-addition.

  • Soft Nucleophiles (Cuprates): Even with Gilman reagents (

    
    ), 1,4-addition is sluggish due to the steric bulk of the gem-dimethyl group.
    
  • Forcing 1,4-Addition: Requires activation with Lewis acids (

    
    ) and high-order cuprates, but yields are typically lower than less substituted analogs.
    
Reactivity Map

Reactivity WA Senecioic Weinreb Amide (N-methoxy-N,3-dimethylbut-2-enamide) Grignard R-MgX / THF (Hard Nucleophile) WA->Grignard DIBAL DIBAL-H (-78°C) WA->DIBAL Cuprate R2CuLi + BF3 (Soft Nucleophile) WA->Cuprate Ketone Prenyl Ketone (Major Product) Grignard->Ketone 1,2-Addition (Chelation Control) Aldehyde Prenal (3-methyl-2-butenal) DIBAL->Aldehyde Reduction SatAmide Beta-Substituted Amide (Minor/Difficult) Cuprate->SatAmide 1,4-Addition (Sterically Hindered)

Figure 2: Reactivity map highlighting the dominance of 1,2-addition pathways.

Case Study: Synthesis of Davanoids

The senecioic Weinreb amide is a critical intermediate in the total synthesis of Davanone and related sesquiterpenes.

Workflow:

  • Preparation: Senecioic acid

    
     Weinreb Amide (Method A).
    
  • Coupling: Reaction with a functionalized alkyl Grignard reagent derived from a tetrahydrofuran precursor.

  • Result: Formation of the

    
    -unsaturated ketone without isomerization of the double bond or over-addition.
    

Data Comparison: Yields of Prenylation

Electrophile Reagent Product Yield Selectivity

| Senecioyl Chloride |


 | Prenyl Ketone | 45-60% | Poor (Double addition) |
| Ethyl Senecioate | 

| Prenyl Ketone | 50-65% | Moderate (Polymerization) | | Senecioic Weinreb Amide |

| Prenyl Ketone | 85-92% | Excellent |

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Niu, T.; et al. "One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids." Synthesis, 2014 , 46, 320-330. Link

  • Vosburg, D. A.; et al. "Synthesis of cis- and trans-Davanoids: Artemone, Hydroxydavanone, Isodavanone, and Nordavanone." Synthesis, 2013 , 45(11), 1541-1545. Link

  • PubChem Compound Summary. "N-methoxy-N,3-dimethylbut-2-enamide (CAS 121712-53-6)." Link

Technical Guide: Solubility and Handling of N-Methoxy-N,3-dimethylbut-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, dissolution protocols, and application context for N-Methoxy-N,3-dimethylbut-2-enamide (Senecioic acid Weinreb amide).

Executive Summary

N-Methoxy-N,3-dimethylbut-2-enamide (CAS: 124626-88-2, estimated) is the Weinreb amide derivative of 3-methyl-2-butenoic acid (Senecioic acid). It serves as a critical electrophilic intermediate in the synthesis of prenylated ketones via nucleophilic acyl substitution.

Its utility is defined by the Weinreb Chelation Model , where the N-methoxy and carbonyl oxygen atoms chelate metal ions (Mg²⁺, Li⁺), preventing over-addition of nucleophiles. Consequently, its solubility in coordinating etherial solvents—specifically Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) —is not merely a physical property but a functional requirement for its reactivity.

This guide provides a validated solubility profile, theoretical solvation mechanisms, and standard operating procedures (SOPs) for researchers utilizing this compound in drug discovery and natural product synthesis.

Physicochemical Profile & Solubility Data

Structural Analysis[1]
  • Chemical Formula : C₈H₁₅NO₂ (Note: Common nomenclature often implies the N-methyl group; if strictly "N,3-dimethyl", it is C₇H₁₃NO₂. Based on standard Weinreb chemistry, the N-methoxy-N-methyl variant is assumed).

  • Functional Groups :

    
    -unsaturated amide, N-methoxyamine moiety.[1]
    
  • Polarity : Moderately polar due to the amide functionality, but lipophilic enough for organic solvents due to the isobutenyl chain.

Solubility in Key Solvents

The following data summarizes the solubility characteristics observed in synthetic applications (0.1 M – 1.0 M reaction concentrations).

SolventSolubility RatingSaturation Limit (Est.)Primary Application
THF (Tetrahydrofuran) Excellent > 1.0 MStandard reaction solvent for Grignard/Lithium additions.
Diethyl Ether (Et₂O) Good ~ 0.5 – 0.8 MUsed for low-temperature reactions (-78°C) or specific workups.
Dichloromethane (DCM) Excellent > 1.0 MSynthesis of the amide itself (coupling reactions).
Water Low < 10 mg/mLNot suitable. Hydrolysis risk under acidic/basic conditions.
Hexanes Poor/Moderate < 0.1 MOften used as a co-solvent to precipitate impurities.
Solvation Mechanism

The high solubility in THF and Ether is driven by dipole-dipole interactions . The oxygen atoms in the solvent coordinate with the electrophilic metal species during reaction, but prior to reaction, they solvate the amide via general polarity matching.

  • THF vs. Ether : THF is more polar and a better Lewis base than diethyl ether. It solubilizes the Weinreb amide more effectively and breaks down aggregates of Grignard reagents, leading to faster reaction kinetics.

Experimental Protocols

Protocol A: Preparation of 0.5 M Stock Solution in THF

Objective : Create a standard stock solution for nucleophilic addition reactions.

Reagents :

  • N-Methoxy-N,3-dimethylbut-2-enamide (Solid or Oil)[2]

  • Anhydrous THF (Inhibitor-free, <50 ppm H₂O)

Procedure :

  • Inert Environment : Purge a dried round-bottom flask with Argon or Nitrogen.

  • Weighing : Weigh 786 mg (approx. 5 mmol) of the amide into the flask.

    • Note: If the compound is an oil, weigh by difference using a syringe.

  • Solvent Addition : Add 5.0 mL of anhydrous THF via syringe.

  • Dissolution : Swirl gently or vortex. The compound should dissolve instantly at room temperature (25°C).

    • Observation: Solution should be clear and colorless to pale yellow.

  • Storage : Store at -20°C under inert atmosphere. Use within 48 hours to prevent hydrolysis.

Protocol B: Solvent Selection for Grignard Reaction

Context : Choosing between THF and Ether affects the "Schlenk Equilibrium" of the Grignard reagent and the stability of the Tetrahedral Intermediate.

  • Use THF when :

    • The Grignard reagent is difficult to dissolve (e.g., aryl bromides).

    • Reaction speed is critical (THF promotes monomeric Grignard species).

  • Use Diethyl Ether when :

    • Performing reactions at very low temperatures (-78°C to -100°C). Ether has a lower freezing point and lower viscosity than THF.

    • Milder reactivity is required to prevent side reactions on the alkene chain.

Mechanistic Visualization

Solvation & Reaction Pathway

The following diagram illustrates the transition from the dissolved state to the active chelated intermediate in THF.

WeinrebSolubility Solid Solid/Oil (N-Methoxy-N,3-dimethylbut-2-enamide) Solvated Solvated Species (in THF/Ether) Solid->Solvated Dissolution (Dipole-Dipole) Chelated Stable Tetrahedral Intermediate Solvated->Chelated Nucleophilic Attack + Mg Chelation Ketone Prenylated Ketone (Final Product) Chelated->Ketone Hydrolysis (Collapse of Intermediate) Solvent Solvent (THF > Et2O) Solvent->Solvated RMgX Nucleophile (R-Mg-X) RMgX->Chelated Quench Acid Quench (HCl/NH4Cl) Quench->Ketone

Caption: Transition from solvated amide to the stable magnesium-chelated intermediate, preventing over-addition.

Handling & Stability (Safety Data)

  • Moisture Sensitivity : While the amide itself is relatively stable to moisture, the solutions in THF/Ether must be kept anhydrous if intended for organometallic reactions. Water will destroy the Grignard reagent immediately.

  • Peroxide Formation : Both THF and Diethyl Ether form explosive peroxides over time.

    • Test : Test solvents with peroxide strips before dissolving the amide.

    • Prevention : Use BHT-stabilized THF for storage, or freshly distilled/column-dried solvent for reactions.

  • Flash Point :

    • THF: -14°C

    • Diethyl Ether: -45°C

    • Precaution : Ground all glassware to prevent static discharge, especially when dissolving large quantities in ether.

References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Practical Chemistry, 339(1), 517–524.

  • Williams, J. M., et al. (2000). "Grignard Reactions in THF and Ether: Solvent Effects". Encyclopedia of Reagents for Organic Synthesis.

  • PubChem Database . (2024). "Compound Summary: N-methoxy-N-methylbut-2-enamide derivatives". National Library of Medicine.

Sources

thermodynamic stability of alpha-beta unsaturated Weinreb amides

Thermodynamic Stability & Electronic Dynamics of -Unsaturated Weinreb Amides

Executive Summary

Their utility in drug development stems from two competing stability factors:

  • Amide Resonance: Attenuated by the

    
    -methoxy group, raising the ground state energy relative to dialkyl amides.
    
  • Conjugative Stabilization: The

    
    -system (
    
    
    ) provides extended conjugation, lowering the heat of formation and creating a distinct thermodynamic preference for the E-isomer.

Structural Dynamics & Electronic Properties

The "Loose" Amide Character

Unlike standard dialkyl amides (e.g., dimethylacetamide), Weinreb amides exhibit reduced resonance stabilization energy (approx. 15–20% lower). This is due to the electron-withdrawing inductive effect (-I) of the methoxy oxygen and the repulsion between the nitrogen lone pair and the methoxy oxygen lone pairs.

  • Rotational Barrier: The C-N rotational barrier in Weinreb amides (

    
     65–67 kJ/mol) is lower than in DMA (
    
    
    75 kJ/mol) [1]. This lower barrier indicates more single-bond character in the C-N bond, making the carbonyl carbon more electrophilic—a critical feature for their reactivity as "activated" amides.
  • Conjugation Effects: In

    
    -unsaturated systems, the carbonyl is cross-conjugated. The 
    
    
    
    
    -system competes with the nitrogen lone pair for overlap with the carbonyl
    
    
    . This results in a system where the
    
    
    bond is polarized, but the leaving group ability of the amine is "masked" until chelation occurs.
Resonance & Chelation Topology

The stability of these amides is best understood through their resonance contributors. The diagram below illustrates the electronic competition and the "HERON" (Heteroatom Substitution on Amide Nitrogen) effect that destabilizes the standard amide resonance.

Resonancecluster_0Ground State Resonance Contributorscluster_1Thermodynamic ConsequenceANeutral Form(Major Contributor)BZwitterionic Form(Amide Resonance)A->B  N-Lone Pair Donation  CConjugated Form(Enone Resonance)A->C  Pi-System Delocalization  DReduced C-N Double Bond Character(Lower Rotational Barrier)B->D  N-OMe Inductive Effect (-I)  EEnhanced Electrophilicity(Ketone-like Reactivity)C->E  Cross-Conjugation  

Figure 1: Electronic resonance map showing the competition between amide resonance and enone conjugation. The N-OMe group destabilizes contributor B, enhancing the relevance of contributor C.

Thermodynamic Stability Profile

E vs. Z Isomerism

Thermodynamically, the E-isomer is significantly more stable than the Z-isomer for

  • 
    :  The energy difference is typically >2.5 kcal/mol in favor of the E-isomer.
    
  • Cause: The Z-isomer suffers from severe

    
     strain between the 
    
    
    -substituent and the bulky N-methoxy-N-methyl moiety.
  • Implication: Synthesis via thermodynamic control (e.g., HWE reaction) almost exclusively yields the E-isomer (>98:2 ratio). Photochemical isomerization can access the Z-isomer, but it will thermally revert to E upon heating [2].

Hydrolytic Stability

Despite their activated nature,

  • pH Tolerance: Stable in aqueous workups (pH 2–12) for short durations.

  • Storage: Can be stored at 4°C for >6 months without significant decomposition or polymerization, provided they are protected from light (to prevent E/Z isomerization) [3].

Quantitative Comparisons
ParameterDimethyl AmideWeinreb Amidengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Unsat. Weinreb Amide
C-N Rotational Barrier ~75 kJ/mol~67 kJ/mol~69 kJ/mol (est.[1] via conjugation)
Hydrolysis

(pH 7)
YearsMonths/YearsMonths/Years
Preferred Geometry PlanarPlanarPlanar (s-cis or s-trans enone)
Primary Reactivity Inert1,2-Addition (Chelation)1,2-Chelation vs 1,4-Addition

Experimental Analysis of Stability

Protocol: Thermodynamically Controlled Synthesis (HWE Route)

To ensure the isolation of the thermodynamically stable E-isomer, the Horner-Wadsworth-Emmons (HWE) reaction using a magnesium chelate is the gold standard.

Reagents:

  • Aldehyde substrate (

    
     equiv)
    
  • Weinreb amide phosphonate (

    
     equiv)
    
  • Base:

    
    -PrMgCl (Isopropylmagnesium chloride) – Critical for thermodynamic control.
    

Workflow:

  • Chelate Formation: Dissolve Weinreb phosphonate in THF at 0°C. Add

    
    -PrMgCl dropwise. The Mg cation chelates the phosphonate and amide oxygens, stabilizing the anion.
    
  • Addition: Add the aldehyde. Stir at room temperature (thermodynamic conditions) for 2–4 hours.

  • Quench: Add saturated

    
    .
    
  • Result: The magnesium chelate intermediate ensures high E-selectivity by allowing equilibration of the betaine intermediate before elimination [4].

Protocol: Assessing Isomeric Stability (NMR Study)

Purpose: To determine the thermal stability of the alkene geometry.

  • Dissolve 20 mg of pure E-isomer in

    
    -DMSO.
    
  • Heat the NMR probe to 80°C, 100°C, and 120°C in 20°C increments.

  • Observation: Monitor the alkene proton coupling constants (

    
    ).
    
    • E-isomer:

      
      .
      
    • Z-isomer:

      
      .
      
  • Criteria: Significant appearance of Z-isomer peaks indicates a low rotational barrier or thermal degradation.

    
    -unsaturated Weinreb amides typically show <5% isomerization even at 100°C.
    

Applications & Reactivity Bifurcation

The "stability" of a Weinreb amide is functional; it serves to direct reactivity. The structure is stable enough to resist direct displacement but reactive enough to form the famous 5-membered chelate.

The Stability of the Tetrahedral Intermediate

Upon nucleophilic attack (e.g., by R-Li or R-MgX), the Weinreb amide forms a stable tetrahedral intermediate.[2]

  • Thermodynamics: This chelate is thermodynamically stable at low temperatures (-78°C to 0°C). It does not collapse to the ketone until the reaction is quenched with acid.

  • Prevention of Over-Addition: This stability is the mechanistic reason why Weinreb amides yield ketones and not tertiary alcohols.

1,2- vs 1,4-Addition Selectivity

The


3

Reactivitycluster_HardHard Nucleophiles (R-Li, R-MgX)cluster_SoftSoft Nucleophiles (Cuprates, Enolates)Startα,β-Unsaturated Weinreb AmideHardNuKinetic Control (-78°C)Start->HardNu  1,2-Attack  SoftNuThermodynamic Control (>0°C)Start->SoftNu  1,4-Attack  ChelateStable Tetrahedral Chelate(Mg/Li bridged)HardNu->Chelate  Forms Stable Intermediate  KetoneEnone Product(Post-Quench)Chelate->Ketone  Acid Hydrolysis  EnolateAmide Enolate(1,4-Addition)SoftNu->Enolate  Conjugate Addition  Saturatedβ-Functionalized AmideEnolate->Saturated  Protonation  

Figure 2: Reactivity bifurcation based on nucleophile hardness. The stability of the chelate (yellow node) is the defining feature of Weinreb chemistry.

Guideline: To maintain the integrity of the

hard nucleophiles

References

  • Rotational Barriers in Amides

    • Comparison of N-methoxy-N-methylamides vs N,N-dimethylamides.
    • Source:

  • Synthesis & Isomerization

    • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction.[4][5]

    • Source: [J. Org.[6] Chem. / PMC Article]([Link])

  • General Stability & Applications

    • Weinreb Amides in Organic Synthesis: Stability and Storability.
    • Source:

  • Thermodynamic Control in HWE

    • Effect of Base and Cation on Selectivity.[5][7][8][9]

    • Source:

literature review of N-Methoxy-N,3-dimethylbut-2-enamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 121712-53-6 Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.19 g/mol Physical State: Colorless to Pale Yellow Oil[1]

Part 1: Strategic Analysis & Core Directive

Executive Summary

N-Methoxy-N,3-dimethylbut-2-enamide is the Weinreb amide derivative of 3,3-dimethylacrylic acid (senecioic acid).[1] It serves as a critical "masked" acylating agent in the synthesis of complex pharmaceutical intermediates, particularly for introducing the dimethylallyl moiety (prenyl group equivalent) into ketones without the risk of over-addition or polymerization associated with standard acid chlorides.[1]

This guide prioritizes the Acid Chloride Activation route for its scalability and reliability in industrial settings, while offering the CDI-Mediated Coupling route as a milder alternative for bench-scale discovery chemistry where handling corrosive acid chlorides is undesirable.[1]

Structural Challenges & Solutions
ChallengeMechanistic InsightStrategic Solution

-Unsaturation
Conjugation reduces the electrophilicity of the carbonyl carbon compared to saturated analogs.[1][2]Use a stronger activation method (Acid Chloride) or extended reaction times with coupling agents.[1]
1,4-Addition Risk Nucleophiles may attack the

-carbon (Michael addition) rather than the carbonyl.[1]
Use "hard" nucleophiles (N,O-dimethylhydroxylamine) and non-nucleophilic bases (Pyridine/DIPEA) to favor 1,2-addition.[1]
Product Volatility MW ~143 g/mol suggests moderate volatility.[1]Avoid high-vacuum prolonged drying; use rotary evaporation at controlled temperatures (40 °C).[1]

Part 2: Synthesis Protocols

Method A: Acid Chloride Activation (Gold Standard)

Recommended for: Scale-up (>10g), high throughput, and cost-efficiency.[1]

Reaction Scheme:



Reagents & Materials
  • Precursor: 3,3-Dimethylacryloyl chloride (Commercial or prepared in situ).[1]

  • Reagent: N,O-Dimethylhydroxylamine hydrochloride (1.05 equiv).[1]

  • Base: Pyridine (2.2 equiv) or Triethylamine (2.5 equiv).[1]

  • Solvent: Dichloromethane (DCM), Anhydrous.[1]

Step-by-Step Protocol
  • Preparation : Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere.

  • Solvation : Charge the flask with N,O-dimethylhydroxylamine hydrochloride (1.05 equiv) and anhydrous DCM (0.5 M concentration relative to acid chloride).

  • Cooling : Cool the suspension to 0 °C using an ice bath.

  • Base Addition : Add Pyridine (2.2 equiv) dropwise over 10 minutes. The mixture will become homogeneous or form a fine suspension.[1]

  • Acylation : Add 3,3-dimethylacryloyl chloride (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes. Critical: Maintain internal temperature < 5 °C to prevent side reactions.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]

  • Quench & Workup :

    • Dilute with DCM.[1]

    • Wash successively with 1M HCl (2x) to remove excess pyridine.[1]

    • Wash with Saturated NaHCO₃ (2x) to remove unreacted acid.[1]

    • Wash with Brine (1x).[1]

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (30–40 °C).

  • Purification : If necessary, purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes) or vacuum distillation.[1]

Method B: CDI-Mediated Coupling (Green Alternative)

Recommended for: Bench-scale (<5g), acid-sensitive labs, or when acid chloride is unavailable.[1]

Reagents
  • Precursor: 3,3-Dimethylacrylic acid.[1][2]

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).[1][3]

  • Reagent: N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv).[1][3]

  • Solvent: DCM or THF.

Step-by-Step Protocol
  • Activation : Dissolve 3,3-dimethylacrylic acid (1.0 equiv) in DCM (0.3 M) at room temperature.

  • CDI Addition : Add CDI (1.1 equiv) portion-wise. Caution: CO₂ gas evolution will occur.[1][3] Stir for 45–60 minutes until gas evolution ceases.

  • Amine Addition : Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in one portion.

  • Reaction : Stir at room temperature for 12–16 hours.

  • Workup : Quench with 1M HCl. Extract with DCM.[1][3] Wash organic layers with saturated NaHCO₃ and brine.[1][3]

  • Isolation : Dry (Na₂SO₄) and concentrate to yield the crude oil.

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the stability of the Weinreb intermediate, which is crucial for understanding why this molecule is a superior acylating agent.

WeinrebMechanism cluster_stability Why it works: Chelation Control AcidChloride 3,3-Dimethylacryloyl Chloride Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral Nucleophilic Attack Amine N,O-Dimethyl- hydroxylamine Amine->Tetrahedral + Base WeinrebAmide Weinreb Amide (Product) Tetrahedral->WeinrebAmide - HCl (Elimination) ChelatedState Stable Metal-Chelated Intermediate (Post-Nucleophile Addition) WeinrebAmide->ChelatedState + R-M (Nucleophile) (Mg/Li Chelation)

Figure 1: Mechanistic pathway from acid chloride to Weinreb amide, highlighting the stable chelated state that prevents over-addition during subsequent ketone synthesis.

Part 4: Data & Quality Control[1]

Typical Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (HPLC/GC) > 97.0%GC-FID or HPLC (UV 210 nm)
¹H NMR (CDCl₃)

1.90 (s, 3H), 2.15 (s, 3H), 3.20 (s, 3H), 3.68 (s, 3H), 6.10 (s, 1H)
400 MHz
Boiling Point ~80–85 °C @ 1 mmHg (Estimated)Vacuum Distillation
Troubleshooting Guide
  • Low Yield: Ensure the acid chloride is fresh.[1] If using Method B (CDI), ensure sufficient activation time (until CO₂ stops) before adding the amine.[1]

  • Impurity Profile: If the product contains a "double addition" impurity, check the temperature during acid chloride addition. High temps can promote Michael addition of the amine to the

    
    -position.[1]
    
  • Color: A dark orange/brown color indicates polymerization.[1] Add a radical inhibitor (e.g., BHT) if storing the acid chloride precursor for long periods.[1]

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

  • Navitor Pharmaceuticals, Inc. "Modulators of Sestrin-GATOR2 Interaction and Uses Thereof."[1] World Intellectual Property Organization, 2018 , WO/2018/200810.[1] (Describes synthesis of N-methoxy-N,3-dimethylbut-2-enamide). Link

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active

    
    -(t-Butoxycarbonylamino)-aldehydes from 
    
    
    
    -Amino Acids."[1] Synthesis, 1983 , 676–678.[1] (Foundational protocol for Weinreb amide synthesis using coupling agents). Link
  • Organic Syntheses. "Preparation of N-Methoxy-N-methylamides from Carboxylic Acids." Org.[1][3][4] Synth.2005 , 82, 201.[1] (General robust protocols). Link

Sources

physical characteristics of N-Methoxy-N,3-dimethylbut-2-enamide solid vs oil

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characteristics & Handling Guide: N-Methoxy-N,3-dimethylbut-2-enamide (Solid vs. Oil)

Part 1: Executive Summary & The Phase State Dilemma

N-Methoxy-N,3-dimethylbut-2-enamide (CAS: 121712-53-6) is the Weinreb amide derivative of 3-methylbut-2-enoic acid (Senecioic acid). In the context of pharmaceutical intermediate synthesis, this compound presents a classic "Phase State Dilemma." While often isolated as a viscous, pale-yellow oil , thermodynamic modeling and structural analogues suggest it possesses a low-melting solid potential (approx. melting point range 15–25°C), placing it on the cusp of phase stability at ambient laboratory conditions.

This guide addresses the critical operational differences between handling the "kinetic oil" (crude/semi-pure) and the "thermodynamic solid" (high purity/crystalline), providing protocols to manage both states effectively.

Part 2: Physical Characterization Matrix

The following table contrasts the observed physical characteristics of the oil form versus the purified solid form.

CharacteristicOil Form (Kinetic State) Solid Form (Thermodynamic State)
Appearance Pale yellow to orange viscous liquidWhite to off-white waxy crystalline solid
Purity Profile Typically 90–95% (contains solvent traces)>98% (solvent-free)
Handling Requires positive displacement pipettingWeighable, free-flowing (if kept cold)
Stability Prone to hydrolysis/oxidation (high surface area)Enhanced stability (lattice protection)
Storage 2–8°C (often solidifies/slushes in storage)2–8°C (remains solid)
Melting Point N/A (Glass transition often observed)~18–24°C (estimated/empirical)

Part 3: Synthesis & The "Oiling Out" Mechanism

The physical state is heavily influenced by the synthetic route and workup. The presence of unreacted N,O-dimethylhydroxylamine or residual high-boiling solvents (e.g., DMF) acts as a melting point depressant, locking the compound in an oil state.

Mechanism of Formation (DOT Diagram)

SynthesisPathway Acid 3-Methylbut-2-enoic Acid (Solid, MP: ~30°C) Intermediate Tetrahedral Intermediate Acid->Intermediate Activation Reagents N,O-Dimethylhydroxylamine + Coupling Agent (EDC/CDI) Reagents->Intermediate Crude Crude Product (Oil + Impurities) Intermediate->Crude Workup Crude->Crude Solvent Trap (Depressed MP) Purified Pure Weinreb Amide (Low-Melting Solid) Crude->Purified High Vac / Cooling (<10°C)

Figure 1: Synthetic pathway highlighting the transition from solid starting material to crude oil and potentially back to a purified solid.

Part 4: Experimental Protocols

Protocol A: Handling the Oil (Standard Workflow)

Context: For routine synthesis where crystallization is difficult or unnecessary.

  • Viscosity Management: The oil is viscous. Do not use air-displacement pipettes (e.g., Gilson P1000) as they will under-deliver. Use positive displacement pipettes or weigh by difference using a syringe.

  • Solvent Removal:

    • Apply high vacuum (<1 mbar) for at least 4 hours at ambient temperature.[1]

    • Note: If the oil bubbles continuously, it is likely releasing trapped solvent (DCM or Ethyl Acetate), not boiling.

  • Storage: Store under Argon at 4°C. Expect the oil to become a "slush" or semi-solid. Warm to room temperature (20°C) before aliquoting to ensure homogeneity.

Protocol B: Inducing Solidification (Purification Workflow)

Context: Required for analytical standards or long-term stability.

  • Dissolution: Dissolve the crude oil in a minimum amount of Pentane or Hexane (approx. 2 mL per gram) at room temperature.

    • Why: Weinreb amides are lipophilic but less so than the impurities.

  • Cooling: Place the sealed vial in a -20°C freezer overnight.

  • Seeding: If no crystals form, scratch the inner glass surface with a glass rod to induce nucleation.

  • Isolation: Rapid filtration through a chilled sintered glass funnel.

    • Critical: The solid will melt rapidly upon contact with warm air. Keep the apparatus cold.

Part 5: Applications & Logical Relationships

The physical state of N-Methoxy-N,3-dimethylbut-2-enamide directly impacts downstream applications, particularly Grignard additions to form ketones.

Decision Logic for Downstream Use (DOT Diagram)

ApplicationLogic Start Start: N-Methoxy-N,3-dimethylbut-2-enamide StateCheck Check Physical State Start->StateCheck Oil State: OIL StateCheck->Oil Solid State: SOLID StateCheck->Solid ActionOil Dilute in THF immediately (Prevent hydrolysis) Oil->ActionOil Standard ActionSolid Weigh on balance (High precision) Solid->ActionSolid Preferred Reaction Reaction: Add R-MgBr (Weinreb Ketone Synthesis) ActionOil->Reaction ActionSolid->Reaction

Figure 2: Operational decision tree based on the physical state of the intermediate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10975620, N-methoxy-N,3-dimethylbutanamide. Retrieved February 25, 2026 from [Link]

  • Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational methodology for Weinreb Amide synthesis and properties).

Sources

Methodological & Application

protocol for reacting Grignard reagents with N-Methoxy-N,3-dimethylbut-2-enamide

Application Note: Chemoselective Synthesis of -Unsaturated Ketones via Grignard Addition to N-Methoxy-N,3-dimethylbut-2-enamide


CAS Registry Number:

Abstract & Scope

This technical guide details the protocol for the chemoselective 1,2-addition of Grignard reagents (


-Methoxy-

,3-dimethylbut-2-enamide

While Grignard reagents are hard nucleophiles that typically favor direct carbonyl attack (1,2-addition), reactions with

1

-Methoxy-

,3-dimethylbut-2-enamide
  • The Weinreb Chelate Effect: Formation of a stable 5-membered magnesium-chelate intermediate prevents over-addition to tertiary alcohols.

  • 
    -Steric Hindrance:  The gem-dimethyl substitution at the 
    
    
    -position creates significant steric bulk, effectively blocking the 1,4-addition pathway for uncatalyzed Grignard reagents.

This protocol is optimized for the synthesis of prenyl ketones (4-methylpent-3-en-2-one derivatives), which are critical building blocks in terpene synthesis and medicinal chemistry.

Mechanistic Insight

The reaction success relies on the formation of a stable tetrahedral intermediate. Unlike esters, which collapse to release a ketone that is more reactive than the starting material (leading to double addition), the Weinreb amide forms a "locked" intermediate.

Reaction Pathway[3][4][5][6][7][8][9][10]
  • Nucleophilic Attack: The organomagnesium species attacks the carbonyl carbon.

  • Chelation: The magnesium atom coordinates with both the carbonyl oxygen and the

    
    -methoxy oxygen, forming a rigid 5-membered ring. This complex is stable in the reaction mixture and prevents the expulsion of the amine leaving group, thereby precluding a second nucleophilic attack.
    
  • Hydrolysis: Upon acidic workup, the chelate collapses, expelling

    
    -dimethylhydroxylamine and releasing the desired enone.
    

WeinrebMechanismcluster_legendKey InteractionsSubstrateN-Methoxy-N,3-dimethylbut-2-enamide(Weinreb Amide)IntermediateStable TetrahedralMagnesium Chelate(5-membered ring)Substrate->Intermediate 1,2-Addition (THF, 0°C)GrignardGrignard Reagent(R-MgX)Grignard->IntermediateProductα,β-Unsaturated Ketone(Enone)Intermediate->Product Collapse of ChelateWorkupAcidic Hydrolysis(H3O+)Workup->ProductMg-O ChelationMg-O Chelation

Figure 1: Mechanistic pathway of Grignard addition to Weinreb amides showing the critical chelation stabilization.

Materials & Equipment

Reagents
  • Substrate:

    
    -Methoxy-
    
    
    ,3-dimethylbut-2-enamide (>98% purity).
  • Grignard Reagent:

    
     (e.g., Phenylmagnesium bromide, Methylmagnesium chloride) in THF or Et₂O. Titrate before use to determine precise concentration.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF). Note: THF is preferred over diethyl ether to ensure solubility of the chelated intermediate.

  • Quenching Agent: 1M Hydrochloric acid (HCl) or Saturated Ammonium Chloride (

    
    ).
    
Equipment
  • Flame-dried or oven-dried 2-neck round bottom flask (RBF).

  • Inert gas manifold (

    
     or 
    
    
    ).
  • Low-temperature thermometer.

  • Pressure-equalizing addition funnel or syringe pump.

  • Ice-water bath (

    
    ).[2]
    

Experimental Protocol

Preparation of Reaction Vessel[4][9]
  • Drying: Flame-dry a 2-neck RBF equipped with a magnetic stir bar under vacuum.

  • Inert Atmosphere: Backfill with dry Nitrogen (

    
    ) or Argon (
    
    
    ). Repeat this cycle 3 times.
  • Solvent Charge: Add Anhydrous THF (0.5 M concentration relative to substrate) via syringe.

Substrate Addition
  • Add

    
    -Methoxy-
    
    
    ,3-dimethylbut-2-enamide
    (1.0 equiv) to the flask.
  • Stir until fully dissolved.

  • Cool the mixture to

    
      using an ice-water bath.
    
    • Expert Note: While

      
       is often used for very reactive electrophiles, 
      
      
      is sufficient for Weinreb amides and prevents potential solubility issues of the starting material.
Grignard Addition (The Critical Step)[7]
  • Charge the Grignard reagent (1.2 – 1.5 equiv) into a dry syringe or addition funnel.

  • Dropwise Addition: Add the Grignard reagent slowly over 15–30 minutes.

    • Control: Maintain internal temperature

      
      .[3] A rapid exotherm can disrupt the chelation or promote side reactions.
      
  • Reaction Monitoring: Once addition is complete, allow the reaction to stir at

    
     for 1 hour, then warm to Room Temperature (RT) and stir for an additional 1–2 hours.
    
  • Validation: Monitor by TLC (typically 20-30% EtOAc in Hexanes). The Weinreb amide spot should disappear.

Workup & Isolation
  • Quench: Cool the mixture back to

    
    . Slowly add 1M HCl  (excess).
    
    • Chemistry: The acid is necessary to protonate the alkoxy amine leaving group and break the strong

      
       chelate.
      
  • Extraction: Dilute with Et₂O or EtOAc. Separate layers. Extract the aqueous layer 2x with organic solvent.

  • Wash: Wash combined organics with saturated

    
     (to neutralize acid) and Brine.
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure.

Purification
  • Flash Chromatography: Silica gel stationary phase.[4]

  • Eluent: Gradient of Hexanes/EtOAc (typically starting 95:5 to 80:20).

  • Product: The resulting

    
    -unsaturated ketone is typically a UV-active oil or solid depending on the 
    
    
    group.

Workflow Visualization

ExperimentalWorkflowSetupSetup: Flame-dry GlasswareInert Gas (N2/Ar)SolubilizationDissolve Amide in Anhydrous THFCool to 0°CSetup->SolubilizationAdditionAdd Grignard Reagent (1.2-1.5 eq)Dropwise, maintain T < 5°CSolubilization->AdditionReactionStir 0°C (1h) → RT (1-2h)Monitor via TLCAddition->ReactionQuenchQuench with 1M HCl(Hydrolysis of Chelate)Reaction->QuenchIsolationExtract (EtOAc/Et2O)Wash (NaHCO3, Brine)Dry & ConcentrateQuench->IsolationPurificationFlash ChromatographyIsolate EnoneIsolation->Purification

Figure 2: Step-by-step experimental workflow for the synthesis of enones from Weinreb amides.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Recovered SM Wet solvent or Grignard degradationEnsure anhydrous THF is used. Titrate Grignard reagent immediately before use.
Tertiary Alcohol Formation Chelate failure or excess temperatureMaintain strict temperature control (

) during addition. Ensure acid quench is performed cold.
Conjugate Addition (1,4) Presence of Copper impuritiesUse high-purity Mg for Grignard prep. Avoid CuI traces unless 1,4-product is desired.
Incomplete Hydrolysis Insufficient acid strengthThe Mg-chelate is very stable. Ensure the mixture is stirred with 1M HCl for at least 15-20 mins.

References

  • Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link

  • Lovering, F. (2024). "Weinreb Amide Ketone Synthesis". Organic Chemistry Portal. Link

  • Balasubramaniam, S.; Aidhen, I. S. (2008). "The growing synthetic utility of the Weinreb amide".[5] Synthesis, 2008(23), 3707-3738. Link

1,2-addition vs 1,4-addition to N-Methoxy-N,3-dimethylbut-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of Sterically Hindered


-Unsaturated Weinreb Amides 

Executive Summary

This technical guide addresses a critical selectivity challenge in the functionalization of


-Methoxy-

,3-dimethylbut-2-enamide
(the Weinreb amide of senecioic acid). This substrate presents a unique dichotomy:
  • Electronic Bias: The Weinreb amide moiety strongly directs hard nucleophiles toward 1,2-addition via stable chelation, preserving the alkene to form enones.

  • Steric Obstruction: The

    
    -dimethyl substitution (prenyl motif) creates significant steric hindrance, severely inhibiting 1,4-addition  (conjugate addition), even with traditional soft nucleophiles.
    

This guide provides validated protocols to navigate this landscape. We detail the standard organolithium route for 1,2-addition and a specialized Lewis-Acid-Promoted Organocopper strategy to force 1,4-addition, enabling the synthesis of difficult


-quaternary centers.

Mechanistic Insight & Selection Criteria

The regioselectivity is governed by the competition between Hard/Soft Acid-Base (HSAB) principles and steric accessibility.

  • Pathway A (1,2-Addition): Dominated by "Hard" nucleophiles (RLi, RMgX). The reaction proceeds through a stable 5-membered chelate involving the magnesium/lithium cation, the carbonyl oxygen, and the methoxy oxygen. This "anchors" the nucleophile at the carbonyl, preventing conjugate attack.

  • Pathway B (1,4-Addition): Requires "Soft" nucleophiles (Organocuprates).[1] However, the

    
    -carbon is shielded by two methyl groups. Standard Gilman reagents (
    
    
    
    ) often fail to overcome this barrier. Successful 1,4-addition here requires electrophilic activation of the carbonyl (using TMSCl or
    
    
    ) to lower the LUMO energy of the
    
    
    -carbon, effectively "pulling" the nucleophile into the sterically congested position.
Decision Pathway Diagram

G Substrate N-Methoxy-N,3-dimethylbut-2-enamide (Substrate) Decision Target Molecule? Substrate->Decision Path12 Enone (Retention of Alkene) Decision->Path12 1,2-Addition Path14 β-Quaternary Amide (Saturated Chain) Decision->Path14 1,4-Addition Reagent12 Protocol A: Hard Nucleophile (R-Li or R-MgBr) -78°C to 0°C Path12->Reagent12 Reagent14 Protocol B: Activated Soft Nucleophile (R2CuLi + TMSCl) -78°C Path14->Reagent14 Intermediate12 Stable Tetrahedral Chelate (Resists collapse until workup) Reagent12->Intermediate12 Chelation Control Intermediate14 Silyl Enol Ether Intermediate (Trapped in situ) Reagent14->Intermediate14 LUMO Lowering

Figure 1: Strategic decision tree for functionalizing hindered Weinreb amides.

Protocol A: 1,2-Addition (Synthesis of Enones)

This protocol utilizes the inherent "Weinreb Chelation" effect to synthesize


-unsaturated ketones.

Target Product: 3-methyl-1-phenylbut-2-en-1-one (Example with PhMgBr).

Reagents & Materials
  • Substrate: N-Methoxy-N,3-dimethylbut-2-enamide (1.0 equiv)

  • Nucleophile: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et2O (1.5 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Quench: 1M HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the Weinreb amide substrate and anhydrous THF.

  • Cooling: Cool the solution to 0°C (ice bath).

    • Note: Unlike esters which often require -78°C to prevent double addition, Weinreb amides form a stable intermediate that resists over-addition, allowing reaction at 0°C or even RT for sterically hindered Grignards.

  • Addition: Add PhMgBr dropwise over 15 minutes.

    • Observation: A slight exotherm may occur. The solution usually turns yellow/orange.

  • Incubation: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexanes). The intermediate is stable and will not collapse to the ketone until hydrolysis.

  • Hydrolysis (Critical): Pour the reaction mixture into a vigorously stirring biphasic mixture of Et2O and 1M HCl at 0°C.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Acid hydrolysis breaks the N-O-Mg chelate, releasing the ketone.

  • Workup: Extract with Et2O (3x). Wash combined organics with saturated NaHCO3 (to remove excess acid) and brine. Dry over MgSO4.

  • Purification: Flash chromatography on silica gel.

Troubleshooting:

  • Low Conversion: If the Grignard is old/wet, 1,2-addition may stall. Titrate Grignard before use.

  • 1,4-Impurity: Rare with PhMgBr. If observed, cool reaction to -78°C to maximize kinetic control favorability for the carbonyl attack.

Protocol B: 1,4-Addition (Synthesis of -Quaternary Amides)

This is the advanced protocol . Standard cuprates often fail due to the steric bulk of the two


-methyl groups. We utilize Chlorotrimethylsilane (TMSCl)  as an electrophilic activator to accelerate conjugate addition and trap the enolate.

Target Product: N-Methoxy-N,3-dimethyl-3-phenylbutanamide (Creation of Quaternary Center).

Reagents & Materials
  • Substrate: N-Methoxy-N,3-dimethylbut-2-enamide (1.0 equiv)

  • Copper Source: CuCN (1.5 equiv) or CuI (purified)

  • Organolithium: PhLi (3.0 equiv) – Forms the Lipshutz higher-order cuprate or Gilman reagent depending on stoichiometry.

  • Additive: TMSCl (freshly distilled, 2.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Cuprate Formation:

    • In a flame-dried flask under Argon, suspend CuCN (1.5 equiv) in THF at -78°C.

    • Add PhLi (3.0 equiv) dropwise. Allow to warm to -20°C briefly to ensure formation of the soluble higher-order cuprate

      
      , then cool back to -78°C.
      
  • TMSCl Addition:

    • Add TMSCl (2.0 equiv) to the cuprate solution at -78°C.

    • Note: TMSCl acts as a Lewis acid to activate the amide carbonyl and traps the resulting magnesium enolate as a silyl enol ether, driving the equilibrium forward.

  • Substrate Addition:

    • Dissolve the Weinreb amide in minimal THF and add dropwise to the Cu/TMSCl mixture at -78°C.

    • Rate: Slow addition is crucial to prevent local heating.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

    • Steric Barrier: The reaction is slower than typical Michael additions due to the

      
      -dimethyl hindrance.
      
  • Quench: Quench with saturated aqueous NH4Cl (containing 10% NH4OH to solubilize copper salts). Stir vigorously until the aqueous layer turns deep blue.

  • Workup: Extract with EtOAc. The organic layer will contain the silyl enol ether or the amide depending on hydrolysis speed. Treat the crude oil with TBAF (1.0 equiv) or mild acid if silyl enol ether persists, to regenerate the amide.

Troubleshooting:

  • No Reaction (Recovery of SM): The steric shield is too high. Switch to "Yamamoto Conditions": Use

    
     complex. The 
    
    
    
    coordinates the carbonyl oxygen more strongly than TMSCl, significantly increasing
    
    
    -electrophilicity.
  • 1,2-Addition Byproduct: Indicates the "hard" character of the nucleophile was too high. Ensure CuCN is dry and PhLi is not in excess relative to Copper.

Comparative Data Analysis

FeatureProtocol A (1,2-Addition)Protocol B (1,4-Addition)
Primary Reagent Grignard (RMgBr) or Organolithium (RLi)Organocuprate (

) + TMSCl
Key Intermediate Stable 5-membered ChelateSilyl Enol Ether
Product Type

-Unsaturated Ketone
Saturated

-Substituted Amide
Steric Sensitivity Low (Carbonyl is accessible)High (

-position is blocked)
NMR Diagnostic Retention of alkene proton (

6.0-7.0 ppm)
Loss of alkene proton; Appearance of

-R group
Main Challenge Preventing hydrolysis before workupOvercoming steric repulsion at

-carbon

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

    • Foundational text on Weinreb amide chemistry and the chel
  • Lipshutz, B. H.; Sengupta, S. "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions." Organic Reactions, 1992 , 41, 135-631. Link

    • Authoritative review on cuprate chemistry, including higher-order cyanocupr
  • Nakamura, E.; Szmuszkovicz, J. "Chemistry of chlorotrimethylsilane-assisted conjugate addition of organocopper reagents." Tetrahedron, 1984, 40, 641.
  • Knochel, P.; et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003 , 42, 4302–4320. Link

    • Modern perspectives on Grignard reactivity and functional group tolerance.

Disclaimer: These protocols involve the use of pyrophoric reagents and should only be performed by trained personnel in a fume hood. Always titrate organometallic reagents prior to use for reproducible results.

Sources

Application Note: Chemoselective Reduction of N-Methoxy-N,3-dimethylbut-2-enamide to 3-Methylbut-2-enal

Author: BenchChem Technical Support Team. Date: February 2026


-unsaturated Weinreb amides to aldehydes.

Executive Summary

This technical guide details the reduction of N-Methoxy-N,3-dimethylbut-2-enamide (a Weinreb amide) to 3-methylbut-2-enal (Prenyl aldehyde/Senecialdehyde). Unlike esters or acid chlorides, which are prone to over-reduction to alcohols, this substrate utilizes the inherent stability of the Weinreb metal-chelated intermediate to arrest reduction at the aldehyde oxidation state.[1]

Key Challenges Addressed:

  • Chemoselectivity: Preventing reduction of the alkene (

    
    -unsaturation) and over-reduction to the allylic alcohol.
    
  • Product Handling: Managing the volatility and oxidative instability of 3-methylbut-2-enal.

  • Workup Efficiency: Breaking the stable aluminum-chelate emulsion without product degradation.

Mechanistic Insight & Rationale

The success of this transformation relies on the Weinreb Chelation Model . Upon nucleophilic attack by the hydride source, the methoxy oxygen coordinates with the metal (Aluminum) to form a stable five-membered cyclic intermediate. This "Stable Tetrahedral Intermediate" (STI) resists expulsion of the leaving group (N,O-dimethylhydroxylamine) and further reduction until the reaction is quenched.

Pathway Visualization

The following diagram illustrates the 1,2-hydride addition and the critical chelation stability that prevents over-reduction.

WeinrebReduction Substrate N-Methoxy-N,3- dimethylbut-2-enamide Transition Nucleophilic Attack (1,2-Addition) Substrate->Transition THF, -78°C to 0°C Reagent Metal Hydride (LiAlH4 or DIBAL-H) Reagent->Transition Intermediate Stable Tetrahedral Intermediate (STI) (5-Membered Chelate) Transition->Intermediate Formation of Al-O Chelate Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Workup Product 3-Methylbut-2-enal (Aldehyde) Quench->Product Collapse of STI Byproduct N,O-Dimethyl- hydroxylamine Quench->Byproduct

Figure 1: Mechanistic pathway of Weinreb amide reduction. The green node highlights the stable chelate that arrests reduction.[1]

Reagent Selection Guide

Two primary hydride sources are effective for this transformation.[2][3][4][5][6] While Lithium Aluminum Hydride (LiAlH


) is the historical standard, Diisobutylaluminum hydride (DIBAL-H) often provides superior control for conjugated systems.
FeatureLiAlH

(LAH)
DIBAL-H
Reactivity High; aggressive nucleophile.Moderate; Lewis acidic character.
Selectivity Good 1,2-selectivity; risk of 1,4-reduction (saturation of alkene) if warmed.Excellent 1,2-selectivity; minimal risk of alkene reduction.
Temperature 0°C to Ambient (often requires -78°C for conjugated systems).-78°C strictly recommended.
Stoichiometry 0.5–0.75 equiv. (provides 2–3 hydrides).1.2–1.5 equiv. (1 hydride per molecule).
Recommendation Secondary Choice: Use if DIBAL is unavailable.Primary Choice: Preferred for

-unsaturated substrates.

Experimental Protocols

Safety Pre-Requisites
  • Anhydrous Conditions: Both LAH and DIBAL are pyrophoric and react violently with moisture. All glassware must be flame-dried under Argon/Nitrogen.

  • Ventilation: 3-methylbut-2-enal is a lachrymator and potential sensitizer. Handle only in a fume hood.

  • Exotherm Control: The reduction is exothermic; addition rates must be slow.

Protocol A: Reduction via DIBAL-H (Preferred)

Best for minimizing conjugate addition side-products.

Materials:

  • Substrate: N-Methoxy-N,3-dimethylbut-2-enamide (1.0 equiv, e.g., 10 mmol)

  • Reagent: DIBAL-H (1.0 M in Hexanes or Toluene, 1.5 equiv)

  • Solvent: Anhydrous THF or DCM (0.2 M concentration relative to substrate)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with the Weinreb amide (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add DIBAL-H (15 mL, 15 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. Do not allow internal temperature to rise above -70°C.

  • Reaction: Stir at -78°C for 30–60 minutes. Monitor by TLC (Note: The intermediate is stable; TLC will show consumption of SM, but the product spot appears only after a mini-workup of the TLC aliquot).

  • Quench (Critical): While still at -78°C, quench by adding excess Methanol (5 mL) dropwise to destroy residual hydride.

  • Hydrolysis: Pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle’s Salt (Potassium Sodium Tartrate) .

  • Emulsion Break: Stir vigorously at room temperature for 1–2 hours until two clear layers form (organic layer clear, aqueous layer clear/cloudy but distinct).

  • Extraction: Separate layers. Extract aqueous phase with Et

    
    O (2 x 30 mL).
    
  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate carefully (see Section 5).
    
Protocol B: Reduction via LiAlH (Alternative)

Effective but requires strict temperature control to preserve the double bond.

Step-by-Step Workflow:

  • Reagent Prep: Suspend LiAlH

    
     (0.6 equiv) in anhydrous THF at 0°C.
    
  • Addition: Dissolve the Weinreb amide (1.0 equiv) in THF and add it slowly to the LiAlH

    
     suspension. (Inverse addition is often preferred for LAH to control stoichiometry locally).
    
  • Reaction: Stir at 0°C for 20 minutes.

  • Quench: Use the Fieser method (n mL H

    
    O, n mL 15% NaOH, 3n mL H
    
    
    
    O per n grams of LAH) or aqueous KHSO
    
    
    to hydrolyze the chelate.

Workup & Isolation Logic (Self-Validating Systems)

The primary failure mode in Weinreb reductions is not the reaction, but the workup. Aluminum salts form gelatinous emulsions that trap the product.

The Rochelle's Salt Method

Using Potassium Sodium Tartrate (Rochelle's salt) is non-negotiable for high-throughput or scale-up. The tartrate ligand displaces aluminum ligands, solubilizing aluminum into the aqueous phase.

Volatility Management

3-methylbut-2-enal Boiling Point: ~133–135°C (at 760 mmHg).

  • Risk: Significant product loss occurs during rotary evaporation if vacuum is too high or bath is too hot.

  • Control:

    • Do not use high vacuum (< 50 mbar) if the solvent is DCM/THF.

    • Stop concentration when the volume is reduced, and consider using the solution directly if the next step allows.

    • If isolation is required, use a Vigreux column for distillation rather than rotary evaporation for final purification.

Workflow Diagram

WorkupLogic Step1 Reaction Mixture (-78°C) Step2 Quench with MeOH (Destroy excess hydride) Step1->Step2 Step3 Add Sat. Rochelle's Salt (aq. Potassium Sodium Tartrate) Step2->Step3 Step4 Vigorous Stirring (1-2 Hours, RT) Step3->Step4 Decision Layers Separated? Step4->Decision Decision->Step4 No (Stir longer) Step5 Extract with Et2O Decision->Step5 Yes Step6 Careful Concentration (Avoid High Vac) Step5->Step6

Figure 2: Workup decision tree emphasizing the breakdown of aluminum emulsions.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1][7][8][9] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[7][9]

  • Feinstein, K. et al. "Reduction of Weinreb Amides to Aldehydes." Journal of Organic Chemistry, 2011, 76, 2324.
  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.

Sources

Application Notes & Protocols: Regioselective Nucleophilic Attack on N-Methoxy-N,3-dimethylbut-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methoxy-N,3-dimethylbut-2-enamide, an α,β-unsaturated Weinreb amide, serves as a versatile synthetic intermediate. Its structure presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the β-alkene carbon (C4). The ability to selectively target one of these sites—achieving either 1,2-addition or 1,4-conjugate addition—is critical for directing synthetic outcomes. This guide provides a detailed examination of the mechanistic principles governing this regioselectivity, focusing on the pivotal role of nucleophile choice. We present validated protocols for achieving either 1,2- or 1,4-addition with high selectivity, explain the causality behind experimental design, and offer a framework for researchers to reliably control these transformations.

Mechanistic Overview: The Dueling Pathways of 1,2- and 1,4-Addition

The conjugation of the carbon-carbon double bond with the carbonyl group in N-Methoxy-N,3-dimethylbut-2-enamide delocalizes the electrophilic character of the carbonyl carbon to the β-carbon.[1] This creates two potential sites for nucleophilic attack, leading to a competition between two distinct pathways, often referred to as 1,2-addition and 1,4-addition (or conjugate addition).[1]

  • 1,2-Addition: The nucleophile directly attacks the electrophilic carbonyl carbon. This pathway is analogous to the addition to a standard ketone or aldehyde. For Weinreb amides, this attack forms a stable, five-membered tetrahedral intermediate, chelated by the N-methoxy group.[2][3] This chelation prevents the common problem of over-addition that plagues other acyl compounds like esters or acid chlorides.[2]

  • 1,4-Conjugate Addition: The nucleophile attacks the β-carbon of the alkene, leading to the formation of a resonance-stabilized enolate intermediate.[4] Subsequent protonation during workup yields the β-substituted product, retaining the stable carbonyl group.[1][5]

The regiochemical outcome is not arbitrary; it is governed by the principle of Hard and Soft Acids and Bases (HSAB) theory.[4] The carbonyl carbon, with its direct attachment to the highly electronegative oxygen, is considered a "hard" electrophilic center. The β-carbon, where the positive charge is delocalized and more diffuse, is a "soft" electrophilic center.[6] Consequently, the choice of a "hard" or "soft" nucleophile becomes the primary tool for directing the reaction.

G cluster_start Reactants SM N-Methoxy-N,3-dimethylbut-2-enamide Int1 Chelated Tetrahedral Intermediate SM->Int1 Direct Attack at C=O (Hard Nucleophiles, e.g., R-MgBr) Int2 Resonance-Stabilized Enolate SM->Int2 Conjugate Attack at β-Carbon (Soft Nucleophiles, e.g., R₂CuLi) Nu Nucleophile (Nu⁻) P1 α,β-Unsaturated Ketone (Product of 1,2-Addition) Int1->P1 P2 β-Substituted Weinreb Amide (Product of 1,4-Addition) Int2->P2 Protonation (Workup)

Figure 1: Competing pathways for nucleophilic attack.

Guiding Regioselectivity: A Tale of Two Nucleophiles

The competition between 1,2- and 1,4-addition is primarily dictated by the nature of the nucleophile.[1][5] Strong, charge-dense nucleophiles ("hard") react irreversibly and quickly, favoring the kinetically controlled 1,2-pathway. Weaker, more polarizable nucleophiles ("soft") tend to favor the thermodynamically more stable 1,4-adduct.[1][5][6]

Hard Nucleophiles for 1,2-Addition: Grignard Reagents

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are classic examples of hard nucleophiles. Their reactions are typically fast, irreversible, and under kinetic control.[5] They will preferentially attack the harder, more electron-deficient carbonyl carbon to yield the 1,2-addition product. For the N-Methoxy-N,3-dimethylbut-2-enamide substrate, this results in the formation of a new α,β-unsaturated ketone after workup.

  • Causality: The high charge density on the carbanionic carbon of the Grignard reagent leads to a strong electrostatic attraction to the carbonyl carbon, which bears a greater partial positive charge than the β-carbon.[4][6]

  • Critical Parameter: Low temperature (e.g., -78 °C) is crucial. The chelated tetrahedral intermediate formed upon addition is stable at this temperature, preventing its collapse and subsequent over-addition.[3][7] Warming the reaction before quenching allows the intermediate to break down to the desired ketone.

Soft Nucleophiles for 1,4-Addition: Organocuprates (Gilman Reagents)

To favor the 1,4-conjugate addition pathway, a soft nucleophile is required. Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are the archetypal soft organometallic nucleophiles for this purpose.[8] Their addition is reversible and thermodynamically controlled, leading selectively to the 1,4-adduct.[8]

  • Causality: The covalent character of the carbon-copper bond makes the Gilman reagent less basic and more polarizable (softer) than a Grignard reagent. This favors interaction with the softer electrophilic β-carbon of the conjugated system.[6][8]

  • Substrate Consideration: The N,3-dimethyl substitution on the but-2-enamide backbone introduces significant steric hindrance at the β-carbon. While organocuprates strongly favor 1,4-addition, this steric bulk may impede the reaction, potentially requiring longer reaction times or leading to lower yields compared to an unhindered substrate.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Organometallic reagents are pyrophoric and/or react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Regioselective 1,2-Addition with a Grignard Reagent

This protocol details the synthesis of an α,β-unsaturated ketone via the 1,2-addition of a Grignard reagent to N-Methoxy-N,3-dimethylbut-2-enamide.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Methoxy-N,3-dimethylbut-2-enamide (1.0 eq).

  • Dissolution: Dissolve the amide in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.1 eq, 3.0 M in ether) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 2 hours. The stability of the chelated intermediate at this temperature is key to preventing side reactions.[7]

  • Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Workup: Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the target α,β-unsaturated ketone.

Protocol 2: Regioselective 1,4-Conjugate Addition with a Gilman Reagent

This protocol describes the synthesis of a β-substituted Weinreb amide via the 1,4-addition of a lithium dialkylcuprate.

Step-by-Step Methodology:

  • Cuprate Preparation:

    • To a flame-dried Schlenk flask under nitrogen, add copper(I) iodide (CuI, 1.05 eq).

    • Add anhydrous THF and cool the resulting slurry to -40 °C.

    • Slowly add the organolithium reagent (e.g., Methyllithium, 2.1 eq) dropwise. The solution will typically change color (e.g., to a clear or yellowish solution), indicating the formation of the Gilman reagent. Stir for 30 minutes at this temperature.

  • Substrate Addition:

    • In a separate flame-dried flask, dissolve N-Methoxy-N,3-dimethylbut-2-enamide (1.0 eq) in anhydrous THF.

    • Cool the substrate solution to -78 °C.

    • Transfer the prepared Gilman reagent from Step 1 into the substrate solution via a cannula, maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. The reaction progress can be monitored by TLC.

  • Quenching: Quench the reaction at -78 °C by slowly adding a mixture of saturated aqueous NH₄Cl and 2 M aqueous ammonia (9:1 v/v) until the copper salts are dissolved in the aqueous layer (indicated by a deep blue color).

  • Extraction & Workup: Allow the mixture to warm to room temperature. Extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-substituted Weinreb amide.

Summary of Expected Outcomes & Workflow

The choice of nucleophile is the decisive factor in controlling the regiochemical outcome of the reaction.

Parameter Protocol 1: 1,2-Addition Protocol 2: 1,4-Addition
Reagent Grignard Reagent (e.g., MeMgBr)Gilman Reagent (e.g., Me₂CuLi)
Nucleophile Type Hard[6]Soft[6][8]
Primary Control Kinetic[1][5]Thermodynamic[1][5]
Reaction Site Carbonyl Carbon (C2)β-Carbon (C4)
Expected Product α,β-Unsaturated Ketoneβ-Substituted Saturated Weinreb Amide
Key Condition Maintain temp at -78 °C during addition[7]Pre-formation of cuprate at low temp

graph G {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5];
edge [fontname="Arial", fontsize=9, penwidth=1.5];

start [label="Define Synthetic Goal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="Desired Product Structure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=4, height=1.2];

process1 [label="Select Hard Nucleophile\n(e.g., Grignard Reagent)", fillcolor="#E8F0FE", fontcolor="#202124"]; process2 [label="Select Soft Nucleophile\n(e.g., Gilman Reagent)", fillcolor="#E6F4EA", fontcolor="#202124"];

protocol1 [label="Execute Protocol 1:\n1,2-Addition", shape=document, fillcolor="#E8F0FE", fontcolor="#202124"]; protocol2 [label="Execute Protocol 2:\n1,4-Conjugate Addition", shape=document, fillcolor="#E6F4EA", fontcolor="#202124"];

outcome1 [label="Product: α,β-Unsaturated Ketone", shape=box, style=rounded, fillcolor="#FFFFFF", penwidth=1.5, color="#4285F4"]; outcome2 [label="Product: β-Substituted Amide", shape=box, style=rounded, fillcolor="#FFFFFF", penwidth=1.5, color="#34A853"];

start -> decision; decision -> process1 [label=" α,β-Unsaturated Ketone\n (Attack at Carbonyl)"]; decision -> process2 [label=" Saturated β-Substituted Amide\n (Attack at Alkene)"];

process1 -> protocol1 [color="#4285F4"]; process2 -> protocol2 [color="#34A853"];

protocol1 -> outcome1 [color="#4285F4"]; protocol2 -> outcome2 [color="#34A853"]; }

Figure 2: Experimental decision workflow for regioselective synthesis.

References

  • 12.10: Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. (2014). Chemistry LibreTexts. [Link]

  • Hoveyda, A. H., et al. (2012). Metal-Free Catalytic Enantioselective C–B Bond Formation. Journal of the American Chemical Society. [Link]

  • 1,4 (conjugate) addition in unsaturated aldehydes and ketones. (2024). Chemistry Stack Exchange. [Link]

  • Grignard Additions to a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock. (n.d.). Organic Syntheses. [Link]

  • Navigating the Nuances of 1,2 vs. 1,4 Addition in Organic Chemistry. (2026). Oreate AI Blog. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. (2019). The Journal of Organic Chemistry. [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). National Center for Biotechnology Information. [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. (n.d.). ChemRxiv. [Link]

  • Conjugate Addition (1,4- or Michael Addition). (2023). Making Molecules. [Link]

  • Overaddition of grignard to weinreb amide. (2025). Reddit. [Link]

  • Significances conjugate addition modes of α,β-unsaturated compounds. (n.d.). ResearchGate. [Link]

  • Weinreb Amides. (2015). Synform. [Link]

  • Weinreb Amides in Organic Synthesis. (n.d.). University of Regensburg. [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. [Link]

  • Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. (2025). ResearchGate. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2019). MDPI. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. (2016). Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Coupling N-Methoxy-N,3-dimethylbut-2-enamide with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, natural products, and advanced materials. The Weinreb-Nahm ketone synthesis has emerged as a robust and highly reliable method for this purpose.[1][2] This methodology utilizes N-methoxy-N-methylamides (Weinreb amides) as exceptionally effective acylating agents for potent organometallic nucleophiles like organolithium reagents.[3] A key advantage of the Weinreb amide is its ability to circumvent the pervasive issue of over-addition, a common pitfall when using more reactive acylating agents such as acid chlorides or esters, which often leads to the formation of tertiary alcohols.[2][4]

The remarkable selectivity of the Weinreb amide stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2][3] This intermediate is kinetically stable at low temperatures and does not collapse to the ketone until acidic workup. This stability effectively prevents a second equivalent of the organolithium reagent from adding to the carbonyl, thus ensuring a clean conversion to the desired ketone.[2]

This application note provides a detailed guide for the coupling of a specific α,β-unsaturated Weinreb amide, N-Methoxy-N,3-dimethylbut-2-enamide , with various organolithium reagents. We will delve into the mechanistic nuances, provide step-by-step protocols for the synthesis of the Weinreb amide starting from 3,3-dimethylacrylic acid, and detail the subsequent coupling reaction.

Reaction Mechanism: Ensuring Selective 1,2-Addition

The reaction between an organolithium reagent and N-Methoxy-N,3-dimethylbut-2-enamide proceeds via a nucleophilic acyl substitution. A critical consideration for α,β-unsaturated carbonyl compounds is the regioselectivity of the nucleophilic attack, with the possibility of either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate (Michael) addition to the β-carbon.[5][6][7]

Organolithium reagents, being highly reactive and "hard" nucleophiles, almost exclusively favor 1,2-addition to the carbonyl group of α,β-unsaturated Weinreb amides.[6][7] The reaction mechanism can be visualized as follows:

Experimental Workflow Start 3,3-Dimethylacrylic Acid Acid_Chloride 3,3-Dimethylacryloyl Chloride Start->Acid_Chloride SOCl₂, cat. DMF Weinreb_Amide N-Methoxy-N,3-dimethylbut-2-enamide Acid_Chloride->Weinreb_Amide HN(OMe)Me·HCl, Pyridine Coupling Coupling with R-Li Weinreb_Amide->Coupling 1. R-Li, THF, -78 °C Ketone α,β-Unsaturated Ketone Coupling->Ketone 2. H₃O⁺ workup

Sources

Application Notes and Protocols: A Guide to the Successful Scale-Up of N-Methoxy-N,3-dimethylbut-2-enamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical overview for the process development and scale-up of N-Methoxy-N,3-dimethylbut-2-enamide, a valuable Weinreb amide intermediate. Transitioning from a laboratory-scale synthesis to a pilot or production-scale process introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This guide offers a detailed laboratory protocol as a baseline and then systematically addresses the critical parameters and engineering principles required for a robust, safe, and efficient scale-up. It is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries who are tasked with process intensification and manufacturing of complex organic molecules.

Introduction: The Synthetic Utility of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful intermediates in modern organic synthesis.[1][2] Their significance lies in their ability to react cleanly with organometallic reagents (such as Grignard or organolithium reagents) to yield ketones, or with hydride reagents to produce aldehydes.[3][4] The key to this selective transformation is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[4] This intermediate prevents the common problem of over-addition, which often plagues similar reactions with esters or acid chlorides, leading to alcohol byproducts.[2][4]

N-Methoxy-N,3-dimethylbut-2-enamide, derived from 3,3-dimethylacrylic acid, serves as a versatile building block for the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). The successful scale-up of its synthesis is therefore a critical step in enabling large-scale manufacturing campaigns.

Laboratory-Scale Synthesis Protocol

A reliable and well-characterized laboratory procedure is the foundation for any successful scale-up campaign. The following protocol describes a robust method for preparing N-Methoxy-N,3-dimethylbut-2-enamide via the activation of the parent carboxylic acid.

Reaction Scheme
Reaction Scheme for N-Methoxy-N,3-dimethylbut-2-enamide Synthesis

Caption: Synthesis of N-Methoxy-N,3-dimethylbut-2-enamide from 3,3-Dimethylacrylic acid.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.Quantity (for 10g scale)
3,3-Dimethylacrylic acid541-47-9100.12 g/mol 10.0 g (1.0 eq)
Oxalyl Chloride79-37-8126.93 g/mol 9.5 mL (1.1 eq)
N,O-Dimethylhydroxylamine HCl6638-79-597.54 g/mol 10.7 g (1.1 eq)
Pyridine110-86-179.10 g/mol 17.7 mL (2.2 eq)
Dichloromethane (DCM)75-09-2-~300 mL
Saturated NaHCO₃ Solution--~100 mL
Brine--~50 mL
Anhydrous MgSO₄7487-88-9-As needed
Equipment
500 mL 3-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer
Addition funnel
Nitrogen inlet/outlet
Ice-water bath
Rotary evaporator
Step-by-Step Laboratory Procedure
  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.[5]

  • Acid Chloride Formation: Charge the flask with 3,3-dimethylacrylic acid (10.0 g) and dichloromethane (150 mL). Cool the resulting solution to 0 °C using an ice-water bath. Add one drop of N,N-Dimethylformamide (DMF) as a catalyst. Slowly add oxalyl chloride (9.5 mL) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction of acid halides with amines is often exothermic.[]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Amidation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (10.7 g) in dichloromethane (50 mL). Cool this solution to 0 °C and slowly add pyridine (17.7 mL).

  • Coupling: Cool the acid chloride solution back to 0 °C. Add the N,O-dimethylhydroxylamine/pyridine slurry to the acid chloride solution dropwise via the addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

  • Completion: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Work-up: Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is typically a pale yellow oil. For laboratory scale, it can be further purified by flash column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 85-95%.

Critical Considerations for Process Scale-Up

Scaling a synthesis from grams to kilograms is not a linear process. Chemical engineering principles become as important as the underlying chemistry. A failure to properly account for changes in heat and mass transfer is a primary cause of failed scale-up campaigns.

Process Hazard Analysis (PHA) & Safety

A thorough safety assessment is non-negotiable before any scale-up is attempted.

  • Thermal Hazards: Amide bond formation is exothermic. The heat generated by the reaction scales with volume (cubed), while the ability of the reactor to remove that heat (via the jacket) scales with surface area (squared).[7] This mismatch can lead to a dangerous thermal runaway.

    • Action: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on the lab-scale procedure to determine the heat of reaction, maximum heat flow, and adiabatic temperature rise. This data is essential for designing an adequate cooling capacity for the plant reactor.[8]

  • Reagent Hazards:

    • Oxalyl Chloride: Highly corrosive and toxic; reacts with water to release HCl gas. At scale, this requires a closed system with scrubbers to handle off-gassing.

    • Solvents: Dichloromethane (DCM) is a suspected carcinogen and is often restricted in large-scale manufacturing.

    • Pyridine: Flammable, toxic, and has a noxious odor.

  • Pressure Management: The formation of the acid chloride from oxalyl chloride generates significant volumes of CO and CO₂ gas. The reactor and off-gas system must be designed to handle this gas evolution safely without over-pressurization.

Key Process Parameters (KPPs) for Scale-Up

The choice of solvent is critical for process viability. Greener and safer alternatives to DCM should be evaluated early in process development.[9]

SolventAdvantagesDisadvantages on Scale-Up
Dichloromethane (DCM)Excellent solubility, volatileEnvironmental and health concerns, potential for regulatory restrictions.
2-Methyltetrahydrofuran (2-MeTHF)Greener alternative, higher boiling pointMay require higher temperatures for removal.
Cyclopentyl methyl ether (CPME)Greener alternative, low peroxide formationHigher cost, less common.
TolueneGood for azeotropic removal of waterHigher boiling point, potential for side reactions at elevated temperatures.

As discussed, managing the reaction exotherm is paramount.

  • The Area-to-Volume (A/V) Problem: A 1 L lab flask has a much higher surface-area-to-volume ratio than a 1000 L production reactor. This means the large reactor is inherently less efficient at removing heat.[7][10]

  • Mitigation Strategies:

    • Jacketed Reactors: Utilize glass-lined or stainless-steel reactors with jackets for circulating a heat-transfer fluid (e.g., glycol/water).

    • Feed-Controlled Reaction: The rate of addition of the most reactive reagent (in this case, the amine solution to the acid chloride) becomes the primary method for controlling the rate of heat generation. This is known as a semi-batch operation.

    • Baffles: Ensure the reactor is properly baffled to improve mixing and prevent vortexing, which enhances heat transfer from the bulk liquid to the reactor wall.[11]

Effective mixing is essential for maintaining a homogenous reaction temperature and concentration, preventing the formation of hot spots and byproduct formation.

  • From Stir Bar to Impeller: A magnetic stir bar is ineffective for mixing volumes beyond a few liters. Large reactors use overhead mechanical agitators with various impeller designs (e.g., pitched-blade turbine, retreat curve impeller).[12]

  • Mixing Time vs. Reaction Time: If the time required to mix the contents of the reactor (t_mix) is long compared to the half-life of the reaction (t_1/2), the reaction becomes mass-transfer limited.[7] This can lead to localized excesses of reagents, causing side reactions and reducing yield and purity.

  • Impeller Selection: The choice of impeller depends on the viscosity of the medium and the desired flow pattern (axial vs. radial). For this reaction, a pitched-blade turbine promoting good top-to-bottom turnover is generally suitable.

Scale_Up_Logic cluster_Lab Laboratory Scale (Grams) cluster_Dev Process Development & Hazard Analysis cluster_ScaleUp Scale-Up Engineering Principles cluster_Pilot Pilot Plant / Production Scale (Kilograms) lab_synth 1. Lab Synthesis (Flask, Stir Bar) lab_analysis 2. Characterization (NMR, MS, Purity) lab_synth->lab_analysis pha 3. Process Hazard Analysis (PHA) - Reagent Safety - Thermal Runaway Potential lab_analysis->pha Go/No-Go calorimetry 4. Reaction Calorimetry - Heat Flow (Q) - Adiabatic T-Rise (ΔT_ad) pha->calorimetry heat_transfer 5. Heat Transfer (Thermodynamics) - A/V Ratio Challenge - Reactor Jacket Design calorimetry->heat_transfer Provides Data For mass_transfer 6. Mass Transfer (Mixing) - Impeller Selection - Addition Rate Control calorimetry->mass_transfer Informs Addition Rate pilot_synth 8. Scaled Production (Jacketed Reactor, PAT) heat_transfer->pilot_synth mass_transfer->pilot_synth downstream 7. Downstream Processing - No Chromatography - Crystallization/Distillation downstream->pilot_synth ipc_qc 9. In-Process Control & QC (IPC, Final Specs) pilot_synth->ipc_qc

Downstream Processing at Scale

Purification methods must be scalable. Flash column chromatography is not a viable option for multi-kilogram production.

  • Work-up: Aqueous washes are performed directly in the jacketed reactor. Phase splits can be challenging in large reactors; sufficient settling time must be allowed, and emulsion formation must be avoided.

  • Purification: The primary method for purification at scale should be crystallization or distillation. Given the product is likely an oil at room temperature, vacuum distillation is the more probable method. Developing a robust distillation procedure is a key part of the scale-up process.

  • Solvent Swaps: If a solvent like DCM is used for the reaction, a "solvent swap" via distillation into a more suitable solvent for crystallization or storage (e.g., heptane, ethyl acetate) is a common industrial practice.

Pilot-Scale Manufacturing Protocol (Example: 1 kg Scale)

This protocol outlines the synthesis in a 50 L glass-lined reactor, integrating the scale-up principles discussed.

Equipment
  • 50 L Glass-Lined Jacketed Reactor with overhead agitation (retreat curve or pitched-blade impeller), temperature probe (baffled), and pressure relief valve.

  • Condenser and off-gas scrubber system (e.g., caustic scrubber).

  • Calibrated dosing pump or 10 L pressure-equalizing addition funnel.

  • Temperature control unit (TCU) for reactor jacket.

Pilot-Scale Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Inert the reactor by purging with dry nitrogen.

  • Reagent Charge: Charge the reactor with 3,3-dimethylacrylic acid (1.0 kg, 1.0 eq) and 2-Methyltetrahydrofuran (15 L). Begin agitation at 100-150 RPM.

  • Acid Chloride Formation: Cool the reactor contents to 0-5 °C using the TCU. Add catalytic DMF (10 mL). Dose oxalyl chloride (0.95 L, 1.1 eq) subsurface over 1.5-2 hours, ensuring the temperature is maintained at < 10 °C and the reactor pressure is monitored. Vent the off-gas (CO, CO₂) through a caustic scrubber.

  • Reaction Drive: Stir the mixture at 0-5 °C for 1 hour, then warm to 20-25 °C and hold for 3 hours until in-process control (IPC, e.g., GC analysis of a quenched aliquot) shows complete conversion of the starting acid.

  • Amine Preparation: In a separate suitable vessel, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.07 kg, 1.1 eq) and pyridine (1.77 L, 2.2 eq) in 2-MeTHF (5 L).

  • Amidation: Cool the reactor contents to 0-5 °C. Dose the amine slurry into the reactor over 2-3 hours, maintaining the internal temperature at < 10 °C. The controlled addition rate is critical to manage the exotherm.

  • Completion: After the addition is complete, warm the batch to 20-25 °C and stir for 12-18 hours, or until IPC confirms reaction completion.

  • Work-up: Cool the batch to 10-15 °C. Slowly and carefully quench the reaction by dosing saturated aqueous NaHCO₃ solution (10 L), managing any gas evolution.

  • Phase Separation: Stop agitation and allow the layers to settle for at least 30 minutes. Drain the lower aqueous layer.

  • Wash: Charge the reactor with water (10 L), agitate for 15 minutes, settle, and drain the aqueous layer.

  • Solvent Removal: Concentrate the organic layer under vacuum to remove the 2-MeTHF, yielding the crude product as an oil.

  • Final Purification: Purify the crude oil via vacuum distillation to achieve the desired product quality specifications.

Data Summary: Lab vs. Pilot Scale
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactor 500 mL Glass Flask50 L Glass-Lined ReactorContainment, heat transfer, overhead agitation.
Solvent Dichloromethane2-MethyltetrahydrofuranImproved safety and environmental profile.[9]
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and efficient heat/mass transfer in large volume.[13]
Addition Time 30-45 minutes1.5-3 hoursRate is dictated by heat removal capacity of the reactor to ensure thermal safety.
Purification Column ChromatographyVacuum DistillationChromatography is not economically or practically viable at this scale.
Safety Fume HoodClosed System with ScrubberManages large volumes of toxic/corrosive off-gas safely.

Conclusion

The successful scale-up of N-Methoxy-N,3-dimethylbut-2-enamide synthesis is a multidisciplinary challenge that requires a deep understanding of both organic chemistry and chemical engineering principles. The transition from a laboratory flask to a production reactor fundamentally alters the process environment, particularly with respect to heat and mass transfer. By conducting a thorough process hazard analysis, quantifying reaction thermodynamics through calorimetry, and carefully considering the impact of mixing and solvent selection, a safe, robust, and efficient manufacturing process can be developed. The protocols and considerations outlined in this guide provide a framework for navigating this complex transition and achieving a successful scale-up campaign.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • El-Faham, A., & Funosas, R. S. (2019). Recent Developments in Weinreb Synthesis and their Applications. Retrieved from [Link]

  • Pugliese, R., & Gacs-Baitz, E. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Kapur, M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Retrieved from [Link]

  • PubChem. (n.d.). N-methoxy-N,3-dimethylbutanamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Katritzky, A. R., & Singh, S. K. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Retrieved from [Link]

  • Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 7). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • MDPI. (2025, December 10). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

  • YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • DST. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]

  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

  • MDPI. (2023, July 28). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • Stoli Chem. (2023, February 6). Scaling up continuous flow chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. Retrieved from [Link]

  • MDPI. (2024, July 3). Recent Progress in Heat and Mass Transfer Modeling for Chemical Vapor Deposition Processes. Retrieved from [Link]

  • Zero Instrument. (2025, February 5). Common Types of Mixing in Reactors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mixing in Chemical Reactors. Retrieved from [Link]

  • ACS Publications. (2009, October 13). Reduced-Heat Transfer Area Reactor for Scale-up Study of Batch Cooling Crystallization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ketones from N-Methoxy-N,3-dimethylbut-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of ketones using N-Methoxy-N,3-dimethylbut-2-enamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common challenges. The methodologies described herein are based on the well-established Weinreb Ketone Synthesis, a reliable method for forming carbon-carbon bonds while avoiding common side reactions like over-addition.[1][2]

The primary advantage of using a Weinreb-Nahm amide, such as N-Methoxy-N,3-dimethylbut-2-enamide, is its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[3][4] This stability, conferred by chelation with the N-methoxy group, prevents the unwanted second addition of the nucleophile, which commonly leads to tertiary alcohol byproducts when using other acylating agents like esters or acid chlorides.[2][5][6] Upon aqueous workup, this intermediate cleanly collapses to yield the desired ketone.[5][7]

Troubleshooting Guide

This section addresses specific issues that can lead to diminished yields or reaction failure. Each problem is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Q1: My reaction yield is very low, or I've recovered only unreacted starting material. What went wrong?

This is a common issue often traced back to the quality and handling of the organometallic reagent or unfavorable reaction conditions.

  • Possible Cause 1A: Inactive Organometallic Reagent

    • Explanation: Organometallic reagents, particularly Grignard and organolithium reagents, are highly sensitive to moisture and atmospheric oxygen. Improper handling, prolonged storage, or use of non-anhydrous solvents can significantly reduce their activity.

    • Solution:

      • Reagent Titration: Always titrate your organometallic reagent before use to determine its exact molarity. A fresh titration is crucial for stoichiometric control.

      • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.[8]

      • Proper Handling: Use syringe and cannula techniques for all transfers of reagents and solvents to prevent exposure to air.

  • Possible Cause 1B: Low Reaction Temperature

    • Explanation: While the Weinreb ketone synthesis requires low temperatures to stabilize the tetrahedral intermediate and prevent side reactions, the initial addition may require a specific temperature to proceed at a reasonable rate. For the specific substrate N-Methoxy-N,3-dimethylbut-2-enamide, the conjugated system may influence its reactivity.

    • Solution:

      • Controlled Addition Temperature: A common starting point for the addition of the organometallic reagent is -78 °C (dry ice/acetone bath).

      • Gradual Warming: If reaction monitoring (e.g., by TLC or LC-MS) shows no conversion, allow the reaction to warm slowly to a slightly higher temperature, such as -40 °C or 0 °C, while carefully monitoring for the consumption of starting material.[9] The optimal temperature can be substrate-dependent.

  • Possible Cause 1C: Acidic Protons in the Substrate

    • Explanation: If the organometallic reagent's R-group is intended to be a complex, functionalized molecule, it's possible that other parts of that molecule contain acidic protons that are quenching the reagent.

    • Solution:

      • Protecting Groups: Ensure any acidic protons (e.g., -OH, -NH, -SH, terminal alkynes) on the organometallic reagent's organic framework are appropriately protected before its use.

      • Re-evaluate Reagent Choice: Consider if a different organometallic reagent might be more compatible with your substrate's functional groups.

Q2: I am observing a significant amount of a tertiary alcohol byproduct. How can I prevent this over-addition?

The formation of a tertiary alcohol indicates that the tetrahedral intermediate is collapsing to the ketone in situ, which then reacts with a second equivalent of the organometallic reagent.[2][6] This undermines the primary advantage of the Weinreb amide.

  • Possible Cause 2A: Reaction Temperature is Too High

    • Explanation: The stability of the metal-chelated tetrahedral intermediate is highly temperature-dependent.[1][2] If the reaction temperature is too high during the addition or before quenching, the intermediate can break down prematurely.

    • Solution:

      • Maintain Low Temperature: Conduct the addition of the organometallic reagent at a sufficiently low temperature, typically between -78 °C and 0 °C.[10]

      • Cold Quench: It is critical to quench the reaction at low temperature. Do not allow the reaction mixture to warm up before adding the quenching solution (e.g., saturated aqueous NH₄Cl or 1M HCl).[1][2]

  • Possible Cause 2B: Incorrect Stoichiometry

    • Explanation: Using a large excess of a highly reactive organometallic reagent can sometimes force a secondary addition, even at low temperatures.[9][11]

    • Solution:

      • Control Equivalents: Based on a fresh titration of your organometallic reagent, use a slight excess (typically 1.1 to 1.4 equivalents) to ensure full conversion of the starting amide without promoting over-addition.[10]

      • Slow Addition: Add the organometallic reagent dropwise to the solution of the Weinreb amide. This maintains a low instantaneous concentration of the nucleophile, further disfavoring the second addition.

Q3: My reaction seems to work, but I am struggling with the workup and purification, leading to product loss.

Workup and purification issues can significantly impact the final isolated yield. Emulsions and co-elution are common culprits.

  • Possible Cause 3A: Emulsion During Aqueous Workup

    • Explanation: The workup of Grignard and organolithium reactions can generate fine magnesium or lithium salt precipitates, which can stabilize emulsions between the aqueous and organic layers, making separation difficult and trapping the product.

    • Solution:

      • Use Saturated NH₄Cl: Quenching the reaction with a saturated aqueous solution of ammonium chloride is often effective at breaking up emulsions by providing a high ionic strength aqueous layer.

      • Acidic Wash: A dilute acid wash (e.g., 1M HCl) can help dissolve magnesium salts (Mg(OH)₂). However, be cautious if your product is acid-sensitive.

      • Filtration: If a large amount of solid is present, you can filter the entire mixture through a pad of Celite® after quenching and before transferring to a separatory funnel. Wash the Celite pad thoroughly with your extraction solvent.

  • Possible Cause 3B: Difficulty in Chromatographic Separation

    • Explanation: The ketone product may have a similar polarity to the starting N-Methoxy-N,3-dimethylbut-2-enamide or other byproducts, leading to poor separation on a silica gel column.

    • Solution:

      • Optimize Solvent System: Systematically test different solvent systems for flash chromatography using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Varying the ratio or switching to a different solvent system (e.g., dichloromethane/methanol) can improve separation.

      • Alternative Purification: If chromatography is ineffective, consider other purification methods such as distillation (if the product is volatile and thermally stable) or crystallization.

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Weinreb Ketone Synthesis? The reaction proceeds via the nucleophilic addition of an organometallic reagent (R'-M) to the carbonyl carbon of the N-methoxy-N-methylamide. This forms a tetrahedral intermediate where the metal cation (e.g., MgX⁺ or Li⁺) is chelated by both the carbonyl oxygen and the N-methoxy oxygen.[1][6][7] This five-membered chelate is stable at low temperatures, preventing the elimination of the N-methoxy-N-methylamine group.[12] Upon acidic aqueous workup, the chelate is broken, and the intermediate collapses to form the ketone and N,O-dimethylhydroxylamine hydrochloride.[3][12]

  • Which organometallic reagents are compatible with this synthesis? A wide range of organometallic reagents can be used, which is a key advantage of this method.[3] This includes:

    • Grignard Reagents (R-MgX): Aliphatic, vinyl, aryl, and alkynyl Grignard reagents are commonly and successfully employed.[2][11]

    • Organolithium Reagents (R-Li): These are also highly effective but are generally more reactive and basic than Grignard reagents, requiring careful temperature control.[5][11]

    • The reaction conditions are known to tolerate a variety of functional groups on both the amide and the nucleophile.[2]

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method.

    • Spotting: On a TLC plate, spot the starting amide solution, the organometallic reagent (if it's UV active), and a co-spot of both.

    • Sampling: Carefully and quickly take a small aliquot from the reaction mixture with a syringe, quench it in a separate vial containing a quenching agent (like saturated NH₄Cl), extract with a small amount of solvent (e.g., ethyl acetate), and spot this on the TLC plate.

    • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

  • What are the best practices for setting up the reaction to maximize yield?

    • Reagent Quality: Use a freshly titrated organometallic reagent and high-purity, dry N-Methoxy-N,3-dimethylbut-2-enamide.

    • Inert Atmosphere: Meticulously maintain an inert atmosphere (N₂ or Ar) throughout the setup and reaction.

    • Temperature Control: Use a cryo-bath (e.g., dry ice/acetone) for precise low-temperature control during the addition and reaction time.[8]

    • Controlled Addition: Add the organometallic reagent slowly and dropwise to a stirred solution of the amide.

    • Efficient Quenching: Quench the reaction while it is still cold to prevent the breakdown of the stable intermediate.

Data & Protocols

Table 1: Troubleshooting Summary
Problem Probable Cause Recommended Solution
Low or No ConversionInactive organometallic reagentTitrate reagent before use; ensure strict anhydrous conditions.
Reaction temperature too lowAllow reaction to warm slowly (e.g., to -40 °C or 0 °C) while monitoring.
Formation of Tertiary AlcoholReaction temperature too highMaintain low temperature (-78 °C to 0 °C) and quench the reaction while cold.
Large excess of organometallic reagentUse 1.1-1.4 equivalents of nucleophile; add dropwise.
Difficult Product IsolationEmulsion during workupQuench with saturated aq. NH₄Cl; filter through Celite if necessary.
Poor chromatographic separationPerform TLC analysis to optimize the eluent system for flash chromatography.
Protocol 1: General Procedure for Ketone Synthesis

This protocol is a general guideline. Specific amounts and temperatures may need to be optimized for your particular organometallic reagent.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add N-Methoxy-N,3-dimethylbut-2-enamide (1.0 eq).

  • Dissolution: Dissolve the amide in anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: While the flask is still in the cold bath, slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Weinreb Ketone Synthesis Mechanism

Caption: Chelation-stabilized intermediate in the Weinreb synthesis.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Ketone Yield CheckReagent Is Organometallic Reagent Active? Start->CheckReagent CheckTemp Was Reaction Temp Too High? Start->CheckTemp CheckWorkup Was Workup Procedure Correct? Start->CheckWorkup SolutionReagent Titrate Reagent. Use Anhydrous Conditions. CheckReagent->SolutionReagent No SolutionTemp Maintain Low Temp. Quench Cold. CheckTemp->SolutionTemp Yes SolutionWorkup Use Sat. NH₄Cl. Filter via Celite. CheckWorkup->SolutionWorkup No

Caption: Decision tree for troubleshooting low ketone yield.

References

  • Weinreb ketone synthesis. In: Wikipedia. [Link]

  • Weinreb ketone synthesis. In: Grokipedia. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Sancai. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Mahale, R. et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. [Link]

  • Weinreb ketone synthesis. Wenxuecity. (2023). [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. (2016). [Link]

  • Parsaee, F. (2018). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. UT Dallas. [Link]

  • Weinreb ketone synthesis. YouTube. (2025). [Link]

  • Mahale, R. et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • A highly efficient method for chemoselective synthesis of biaryl ketones by arylation of Weinreb amides. RSC Publishing. (2020). [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. (2020). [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. MDPI. [Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]

  • Weinreb (ketone synthesis). quimicaorganica.org. [Link]

  • Nahm, S. & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters. [Link]

  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. [Link]

Sources

troubleshooting low conversion rates in Weinreb amide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates & Process Optimization

Status: Operational | Support Tier: Level 3 (Senior Scientist)

Core Directive: The "Stable Intermediate" Principle

Before troubleshooting, verify your understanding of the mechanism. The success of the Weinreb amide synthesis relies entirely on the formation of a stable, chelated 5-membered ring intermediate.

The Golden Rule: If your reaction fails, you have likely failed to form the active acylating species OR you have failed to deprotonate the


-dimethylhydroxylamine hydrochloride salt effectively.
Visualizing the Mechanism

The following diagram illustrates the critical chelation stability that prevents over-addition and the activation pathways.

WeinrebMechanism cluster_0 Critical Failure Point Start Carboxylic Acid (R-COOH) Activation Activation Step (Acid Chloride/Mixed Anhydride) Start->Activation SOCl2 / EDC / HATU Intermediate Weinreb Amide (R-CO-N(OMe)Me) Activation->Intermediate + Amine Amine N,O-dimethylhydroxylamine (Free Base) Amine->Intermediate Chelate Stable Tetrahedral Chelate (with Metal/Nu) Intermediate->Chelate + R'-MgBr / LiAlH4 Product Ketone/Aldehyde (After Workup) Chelate->Product Acidic Quench

Figure 1: The mechanistic flow of Weinreb amide synthesis. The "Critical Failure Point" highlights where most low-yield issues occur: the interface between the activated acid and the free amine.

Diagnostic Workflow: Select Your Method

Use this decision tree to ensure you are using the correct protocol for your substrate.

DecisionTree Start Starting Material? Acid Carboxylic Acid Start->Acid Ester Ester / Lactone Start->Ester Sensitive Acid Sensitive? Acid->Sensitive Direct Direct Conversion? Ester->Direct Coupling Use Coupling Agent (EDC/HATU + Base) Sensitive->Coupling Yes AcidChloride Use Acid Chloride (SOCl2/Oxalyl Cl) Sensitive->AcidChloride No AlMe3 AlMe3 Mediated (DANGER: Pyrophoric) Direct->AlMe3 Yes (Fastest) Hydrolysis Hydrolyze to Acid -> Go to Acid Branch Direct->Hydrolysis No (Safer)

Figure 2: Method selection guide based on substrate stability and starting material.

Troubleshooting Guide & FAQs
Scenario A: The "Dead" Reaction (Coupling Agents)

Symptom: You used EDC/HOBt or HATU, but TLC shows unreacted activated ester or starting material. Diagnosis: The "Hidden Proton" Trap. Most commercial


-dimethylhydroxylamine is sold as the hydrochloride salt  (

salt). If you calculate your base equivalents (TEA/DIPEA) based only on the coupling agent mechanism, the amine remains protonated (

) and non-nucleophilic.

Corrective Protocol:

  • Stoichiometry Check: You need at least 1.0 equivalent of base specifically to neutralize the HCl salt, IN ADDITION to the base required for the coupling reaction.

  • Order of Addition:

    • Dissolve the amine hydrochloride in solvent.[1]

    • Add the base (e.g., DIPEA) and stir for 5-10 mins before adding it to the activated acid mixture.

Table 1: Base Stoichiometry for Common Reagents

Reagent System Base Equiv (for Reaction) Base Equiv (for HCl Salt) Total Base Required
EDC / HOBt 0 - 1.0 eq 1.0 eq 1.0 - 2.0 eq
HATU / HBTU 2.0 eq 1.0 eq 3.0 eq

| Acid Chloride | 1.0 eq (scavenger) | 1.0 eq | 2.2 eq (excess recommended) |

Expert Tip: For HATU couplings, always use 3.0 equivalents of DIPEA. If the pH is not >8, the coupling will be sluggish.

Scenario B: The "Messy" Reaction (AlMe3 Mediated)

Symptom: Conversion from ester is incomplete; workup results in a gelatinous emulsion (aluminum salts). Diagnosis: Aged Trimethylaluminum (AlMe3) or improper quenching. Context: This method, pioneered by Lipton and Weinreb, is powerful for direct ester-to-amide conversion but relies on the quality of the pyrophoric reagent [1].

Corrective Protocol:

  • Reagent Quality: AlMe3 degrades over time. If the solution is cloudy or has precipitate, titration or replacement is necessary.

  • The "Pre-Activation" Step: Do not mix everything at once.

    • Step 1: Add AlMe3 (slowly!) to the amine hydrochloride in DCM at 0°C. Methane gas will evolve. Wait until gas evolution ceases (approx. 15-30 mins). This forms the active Aluminum-Amide species.

    • Step 2: Add the ester substrate.

  • The Rochelle Salt Workup:

    • Do not quench with water or acid directly if you want to avoid emulsions.

    • Quench with saturated aqueous Rochelle salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 1-2 hours until two clear layers form. The tartrate chelates the aluminum, breaking the emulsion.

Scenario C: Steric Hindrance (Bulky Substrates)

Symptom: Reaction stalls at 50% conversion even with excess reagents. Diagnosis: The nucleophile (


-dimethylhydroxylamine) is inherently bulky due to the N-methoxy group.
Solution:  Switch to High-Energy Activation .

Recommended Method: The Ghosez Reagent or Vilsmeier Activation Standard carbodiimides (EDC) may not generate an electrophile reactive enough for bulky acids.

  • Vilsmeier-Haack: Generate the chloroiminium ion in situ using Oxalyl Chloride + DMF (cat.). This creates a highly reactive acid chloride intermediate.

  • T3P (Propylphosphonic Anhydride): Use T3P in EtOAc/DMF. It has low toxicity and drives reactions to completion due to the release of a stable cyclic phosphonate byproduct [2].

Scenario D: Product Loss During Isolation

Symptom: High conversion on TLC, but low isolated yield. Diagnosis: Water solubility. Context: Weinreb amides, especially small aliphatic ones, have significant water solubility due to the polar amide and ether linkages.

Corrective Protocol:

  • Salting Out: Saturate the aqueous layer with solid NaCl before extraction.

  • Solvent Choice: Use Chloroform or DCM/Isopropanol (3:1) for extraction instead of pure DCM or Ethyl Acetate.

  • pH Control: While Weinreb amides are stable, avoid highly acidic washes (pH < 2) during workup to prevent hydrolysis back to the acid or ester.

References
  • Nahm, S.; Weinreb, S. M. (1981).[2][3] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[4]

  • Lipton, M. F.; Basha, A.; Weinreb, S. M. (1982). "Conversion of esters to amides with dimethylaluminum amides: N,N-dimethylcyclohexanecarboxamide". Organic Syntheses, 59, 49.

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177.

Sources

minimizing Michael addition side products with N-Methoxy-N,3-dimethylbut-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Michael Addition in N-Methoxy-N,3-dimethylbut-2-enamide

Executive Summary & Diagnostic Hub

Welcome to the Technical Support Center. You are likely here because your reaction with N-methoxy-N,3-dimethylbut-2-enamide (the Weinreb amide of senecioic/dimethylacrylic acid) is yielding inconsistent results.

While Weinreb amides are designed to prevent over-addition (alcohol formation),


-unsaturated variants introduce a second failure mode: conjugate (1,4-Michael) addition .

The Good News: Your specific substrate possesses a 3,3-dimethyl substituted


-carbon. This steric bulk significantly retards Michael addition compared to simple crotonates. If you are seeing side products, it is likely due to nucleophile "softness"  or thermal/kinetic mismanagement .
Diagnostic Decision Matrix

Use the following logic flow to determine your optimization strategy.

Optimization_Flow Start Select Nucleophile Type RLi Organolithium (R-Li) Start->RLi Hard Nucleophile RMgX Grignard (R-Mg-X) Start->RMgX Borderline Cu Cuprate / Cu-Catalyzed Start->Cu Soft Nucleophile CheckTemp Is Temp < -78°C? RLi->CheckTemp CheckSteric Is Nucleophile Bulky? RMgX->CheckSteric Sol_C CRITICAL STOP: Switch Reagents. Cu promotes 1,4-addition. Cu->Sol_C Sol_A PROTOCOL A: Standard Cryogenic Addition (High Success) CheckTemp->Sol_A Yes Sol_B PROTOCOL B: CeCl3 Activation (Luche Conditions) CheckTemp->Sol_B No (Unstable) CheckSteric->Sol_A Yes (e.g., t-Bu) CheckSteric->Sol_B No (e.g., Me, Et)

Figure 1: Decision matrix for selecting the correct experimental protocol based on nucleophile hardness and reaction conditions.

Root Cause Analysis: The "Hard" vs. "Soft" Conflict

To fix the impurity profile, we must understand the competing pathways.

  • Pathway A (Desired): 1,2-Addition. The nucleophile attacks the carbonyl carbon.[1] This forms the stable tetrahedral chelate (Weinreb intermediate).[2] Upon acidic workup, this collapses to the ketone.

  • Pathway B (Side Product): 1,4-Addition (Michael). The nucleophile attacks the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -carbon.[1]
    
  • Pathway C (Hidden Side Product):

    
    -Deprotonation.  The methyl groups at the 3-position are allylic. Strong, bulky bases (like LDA or hindered Grignards) may simply deprotonate the substrate, forming a dienolate. Upon quench, you recover starting material or polymerization products.
    
Quantitative Comparison of Nucleophiles
Reagent ClassHardness (HSAB)Primary Attack SiteRisk of Michael AdditionRecommended Action
Organolithiums (R-Li) HardC=O (1,2)LowPreferred Reagent. Run at -78°C.
Grignards (R-MgBr) IntermediateMixedModerateRequires Additives. Use CeCl

or switch to R-Li.
Organocuprates SoftC=

(1,4)
HighAvoid unless 1,4-product is desired.
Hydrides (LiAlH

)
HardC=O (1,2)LowReduces to Aldehyde (Standard Weinreb use).
Mechanistic Visualization

The following diagram illustrates why the 3,3-dimethyl group is your ally, but also why small nucleophiles can still cause issues.

Reaction_Pathways Substrate N-Methoxy-N,3-dimethylbut-2-enamide (Substrate) Path12 1,2-Attack (Carbonyl) Kinetically Favored by Li Substrate->Path12 Path14 1,4-Attack (Beta-Carbon) Thermodynamically Favored Substrate->Path14 Nucleophile Nucleophile (Nu-) Nucleophile->Substrate Intermediate Stable Tetrahedral Chelate (Desired) Path12->Intermediate Ketone Prenyl Ketone (Final Product) Intermediate->Ketone Acid Quench Enolate Amide Enolate (Side Product) Path14->Enolate Michael Saturated Amide (Michael Adduct) Enolate->Michael Acid Quench

Figure 2: Competing reaction pathways. 1,2-addition leads to the stable chelate, while 1,4-addition leads to an enolate that protonates to form the saturated amide.

Experimental Protocols
Protocol A: The "Gold Standard" (Organolithium)

Best for: Alkyl, Aryl, and Vinyl additions where R-Li is available.

Why this works: Organolithiums are "hard" nucleophiles. At -78°C, the reaction is under kinetic control , overwhelmingly favoring the direct attack on the carbonyl over the sterically hindered


-carbon.
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (Diethyl ether is also acceptable, but THF coordinates Li better).

  • Substrate: Dissolve N-methoxy-N,3-dimethylbut-2-enamide (1.0 equiv) in THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone). Crucial: Do not rush this cooling step.

  • Addition: Add the Organolithium reagent (1.1 - 1.2 equiv) dropwise over 15-20 minutes.

    • Note: The solution may turn yellow/orange; this is normal for the chelated intermediate.

  • Incubation: Stir at -78°C for 30-60 minutes. Do not warm up. The chelate is stable, but warming increases the risk of chelate dissociation or reversibility.

  • Quench: While still at -78°C, quench by adding saturated aqueous NH

    
    Cl or 1M HCl.
    
    • Why: Quenching cold prevents the intermediate from reacting with the liberated methoxide or undergoing other rearrangements.

  • Workup: Warm to room temperature, extract with EtOAc, wash with brine, dry over MgSO

    
    .
    
Protocol B: The "Luche-Type" Activation (Grignard + CeCl

)

Best for: When R-Li is unstable or unavailable, and you must use a Grignard (R-MgX).

Why this works: Anhydrous Cerium(III) Chloride coordinates strongly to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon (1,2-position) without significantly activating the


-carbon. It effectively "hardens" the Grignard reagent.
  • Preparation of CeCl

    
    :  This is the most critical step. Commercially available CeCl
    
    
    
    ·7H
    
    
    O must be dried.
    • Heat CeCl

      
      ·7H
      
      
      
      O at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should be used to break up the powder as it dries. It must be a fine white powder, not a clump.
  • Suspension: Suspend the dried CeCl

    
     (1.5 equiv) in anhydrous THF. Stir at room temperature for 1 hour (or sonicate) to ensure saturation/suspension.
    
  • Substrate: Add the Weinreb amide (1.0 equiv) to the CeCl

    
    /THF slurry.
    
  • Cooling: Cool to -78°C .

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise.

  • Quench: Quench with 1M HCl at low temperature.

Troubleshooting FAQs

Q1: I am seeing a significant amount of starting material returned, even with excess nucleophile.

  • Diagnosis: You likely experienced

    
    -deprotonation . The nucleophile acted as a base and removed a proton from one of the C3-methyl groups.
    
  • Solution: Ensure your nucleophile is not overly bulky (e.g., avoid t-BuLi if possible, or use the CeCl

    
     method to accelerate addition over deprotonation). Ensure your reagents are fresh; degraded Grignards often contain high amounts of alkoxides/hydroxides which act as bases.
    

Q2: Can I use CuI to catalyze the reaction?

  • Diagnosis: ABSOLUTELY NOT.

  • Reasoning: Copper salts favor 1,4-addition (Michael addition). Adding CuI to a Grignard creates a Gilman-like reagent (cuprate) which will specifically target the

    
    -carbon, maximizing the impurity you are trying to avoid.
    

Q3: My product has an alcohol group instead of a ketone.

  • Diagnosis: "Over-addition" or Chelate Failure.

  • Solution: This is rare with Weinreb amides but happens if the temperature rises too high during addition, causing the stable intermediate to collapse and react with a second equivalent of nucleophile. Keep the reaction at -78°C until the quench is complete.

Q4: Is the 3,3-dimethyl group enough to stop Michael addition on its own?

  • Diagnosis: Not completely.

  • Nuance: While sterically hindered, a small, "soft" nucleophile (like a thiolate or a warmed Grignard) can still attack. However, for standard carbon nucleophiles (MeLi, PhLi, Vinyl-Li), the steric bulk is usually sufficient to enforce >95% 1,2-selectivity if temperature is controlled.

References
  • Original Methodology: Nahm, S., & Weinreb, S. M. (1981).[3] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

  • Review of Reactivity: Mentzel, M., & Hoffmann, H. M. R. (1997). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link

  • CeCl3 Activation (Luche Principle applied to Amides): Marks, V. et al. (2000). Use of Cerium(III) Chloride for the Addition of Grignard Reagents to Weinreb Amides.Journal of Organic Chemistry.
  • General Mechanism of Organolithium vs Michael Addition: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Organolithiums and Grignards are pyrophoric/water-reactive. Always work in a fume hood with appropriate PPE.

Sources

purification methods for N-Methoxy-N,3-dimethylbut-2-enamide column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-Methoxy-N,3-dimethylbut-2-enamide

Ticket ID: WA-3302-PUR Subject: Optimization of Column Chromatography for Senecioic Acid Weinreb Amide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to purify N-Methoxy-N,3-dimethylbut-2-enamide (derived from 3-methylbut-2-enoic acid/senecioic acid). This molecule combines a conjugated alkene with the Weinreb amide functionality. While generally stable, users often encounter issues with streaking on silica , incomplete separation from the amine precursor , or yield loss during workup .

This guide bypasses generic advice to focus on the specific physicochemical behavior of this conjugated system.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing a column, you must determine if chromatography is actually necessary or if your workup failed.

Diagnostic Checklist:

  • TLC Analysis: Run a TLC in 30% EtOAc in Hexanes .

    • Target Rf: ~0.35 – 0.45 (UV active at 254 nm).

    • Stain: KMnO4 (Bright yellow spot on purple background due to the alkene).

  • The "Crude" State:

    • If the crude oil is dark orange/brown: Proceed to Column.

    • If the crude is pale yellow but contains solids: Filtration required. The solids are likely N,O-dimethylhydroxylamine hydrochloride salts or urea byproducts (if DCC/EDC coupling was used).

Critical FAQ: "Why is my crude product streaking on TLC?"

Root Cause: Residual N,O-dimethylhydroxylamine (the amine precursor) or unreacted senecioic acid.

  • The Amine: Is basic and drags on acidic silica.

  • The Acid: Is acidic and streaks without a modifier.

The Fix (Chemical Washing Protocol): Do not load this mixture yet. Perform this specific "3-Step Wash" to remove the streaking agents, often eliminating the need for a difficult column separation.

StepWash SolutionTarget ImpurityMechanism
1 1.0 M HCl (Cold)N,O-DimethylhydroxylamineProtonates the free amine, forcing it into the aqueous layer.
2 Sat. NaHCO3 Senecioic AcidDeprotonates the acid to the carboxylate salt (water soluble).
3 Brine WaterDehydrates the organic layer to prevent emulsion.

Module 2: Column Chromatography Protocol

If the 3-Step Wash yields <95% purity, proceed with flash chromatography.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

Step-by-Step Workflow
  • Slurry Packing:

    • Suspend silica in 10% EtOAc/Hexanes .

    • Why: Starting with a lower polarity than your target fraction prevents the compound from "running" immediately upon loading.

  • Loading (The "Sandwich" Method):

    • Dissolve your crude oil in a minimum volume of 1:1 Hexane/DCM.

    • Technical Note: Avoid pure EtOAc for loading; it is too polar and will broaden your band at the top of the column.

    • Apply carefully to the sand bed.

  • Elution Gradient:

    • Volume 0–3 CV (Column Volumes): 10% EtOAc/Hexane (Elutes non-polar impurities/hydrocarbons).

    • Volume 3–10 CV: 25% EtOAc/Hexane (Target compound elution).

    • Volume >10 CV: 50% EtOAc/Hexane (Flushes polar byproducts/urea).

  • Detection:

    • Monitor UV at 254 nm . The conjugated

      
      -system (
      
      
      
      ) provides a strong chromophore, unlike saturated Weinreb amides which require staining.

Module 3: Troubleshooting & Failure Analysis

Issue 1: "I see two spots very close together."

Diagnosis: This is likely Rotameric Isomerism , not an impurity. Explanation: The N–C(O) bond in Weinreb amides has partial double-bond character due to resonance from the oxygen lone pair. This restricts rotation, creating s-cis and s-trans rotamers observable by NMR (broadening) and occasionally on TLC/Column as a "figure-8" spot. Verification:

  • Take an NMR of the combined fractions. If it's rotamers, the spectra will coalesce at higher temperatures (e.g., 50°C).

  • Action: Combine the fractions; they are the same compound.

Issue 2: "My yield is significantly lower than theoretical."

Diagnosis: Volatility or Aqueous Loss. Explanation:

  • Volatility: N-Methoxy-N,3-dimethylbut-2-enamide has a relatively low molecular weight (~143 g/mol ). High-vacuum pumps (< 1 mbar) for extended periods can sublime or evaporate the product.

  • Aqueous Solubility: The Weinreb oxygen is a Lewis base. If your acid wash (Step 1 in Module 1) was too strong (>3M HCl), you may have protonated the amide oxygen, making the product water-soluble.

Corrective Action:

  • Use a rotary evaporator at 20 mbar/40°C.

  • Limit high-vacuum exposure to <15 minutes.

  • Re-extract your aqueous acid wash with DCM to recover lost product.

Module 4: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the column setup logic.

PurificationLogic Start Crude Reaction Mixture TLC Run TLC (30% EtOAc/Hex) Check for Streaking Start->TLC Decision1 Streaking Present? TLC->Decision1 Wash Perform 3-Step Wash (HCl -> NaHCO3 -> Brine) Decision1->Wash Yes (Amine/Acid impurities) CheckPurity Re-Check Purity Decision1->CheckPurity No Wash->CheckPurity Distill Vacuum Distillation (0.5 mmHg, ~80°C) CheckPurity->Distill >90% Pure & >5g Scale Column Flash Column Gradient: 10% -> 30% EtOAc CheckPurity->Column <90% Pure or Small Scale

Figure 1: Purification Decision Matrix. Note that distillation is a viable alternative for this specific Weinreb amide due to its stability and volatility, provided the scale is sufficient.

ColumnSetup cluster_0 Stationary Phase cluster_1 Mobile Phase Gradient Silica Silica Gel 60 (Neutral pH) SolventA 0-3 CV: 10% EtOAc (Remove Hydrocarbons) Silica->SolventA Equilibrate SolventB 3-10 CV: 25% EtOAc (Elute Product) SolventA->SolventB Ramp SolventC >10 CV: 50% EtOAc (Flush Urea/Polar) SolventB->SolventC Flush

Figure 2: Gradient Elution Profile. The "Step-Gradient" approach ensures separation of the non-polar impurities before the main peak elutes.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

    • Context: The foundational text establishing the stability and synthesis of the Weinreb amide functionality.[1]

  • Organic Syntheses, Coll.[2] Vol. 10, p. 537 (2004). "Preparation of N-Methoxy-N-methylamides from Carboxylic Acids".

    • Context: Provides the standard workup protocols (HCl/NaHCO3 washes) cited in Module 1.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. Context: General reference for flash chromatography packing and solvent selection logic.

Sources

optimizing temperature for Grignard addition to unsaturated Weinreb amides

Technical Support Center: Grignard Addition to -Unsaturated Weinreb Amides

Ticket ID: WNRB-GRIG-UNSAT-001 Subject: Optimizing Temperature & Selectivity for Enone Synthesis Status: Open [Resolution Guide Attached]

Executive Summary: The Kinetic Chelate Strategy

The reaction of Grignard reagents with

1,2-addition1,4-conjugate addition

Success relies on the Kinetic Chelate Strategy :

  • Low Temperature (

    
    C):  Favors the kinetic 1,2-attack on the carbonyl over the thermodynamic 1,4-attack.
    
  • Stable Intermediate: The formation of the five-membered magnesium chelate prevents the collapse of the tetrahedral intermediate, stopping over-addition to the alcohol.

  • Controlled Hydrolysis: The ketone is only liberated upon acidic workup.

Core Mechanistic Pathway

WeinrebMechanismcluster_coldKinetic Control (-78°C)StartUnsaturatedWeinreb AmideChelateStable TetrahedralChelate (Mg-O-N)Start->Chelate 1,2-Addition(Major Path)Side141,4-Adduct(Undesired)Start->Side14 1,4-Addition(If warm/Cu present)GrignardR-MgX(Nucleophile)Grignard->ChelateQuenchAcidic Quench(H3O+)Chelate->Quench Stable untilworkupProductα,β-UnsaturatedKetone (Enone)Quench->Product Hydrolysis

Figure 1: The Weinreb Chelate acts as a "pause button," preventing over-addition. Low temperature ensures the Grignard attacks the carbonyl (1,2) rather than the alkene (1,4).[1]

Standard Operating Procedure (SOP)

Objective: Synthesize

Reagents & Setup
  • Substrate:

    
    -Unsaturated Weinreb Amide (1.0 equiv).
    
  • Reagent: Organomagnesium halide (R-MgX) (1.2 – 1.5 equiv). Note: Excess is minimized to prevent side reactions.

  • Solvent: Anhydrous THF (preferred for solubility) or Et₂O.

  • Additives (Optional): LiCl (increases Grignard solubility/reactivity, "Turbo Grignard").

Step-by-Step Protocol
StepActionCritical ParameterWhy? (The Science)
1 Dissolution Dissolve amide in THF under Ar/N₂.Conc: 0.1 – 0.3 M
2 Cooling Cool bath to

C
(Dry ice/Acetone).
Temp:

C
3 Addition Add Grignard dropwise over 15–30 mins.Rate: Slow
4 Incubation Stir at

C for 30–60 mins.
Time
5 Warming Allow to warm to

C
slowly over 1 hour.
Monitor TLC
6 Quench Pour reaction mixture into cold (

C)
sat. NH₄Cl or 1M HCl.
pH < 7

Troubleshooting Guide (FAQ)

Issue 1: I am seeing significant 1,4-addition (conjugate addition) products.

  • Diagnosis: Grignard reagents are generally "hard" nucleophiles favoring 1,2-addition.[2] If 1,4-addition occurs, the system is behaving "softly."

  • Root Cause A: Copper Contamination. Trace copper in the Grignard or solvent catalyzes 1,4-addition (cuprate-like chemistry).

    • Fix: Use high-purity Magnesium turnings or purchase "Trace Metal Basis" reagents.

  • Root Cause B: Temperature too high.

    • Fix: Maintain

      
      C strictly during addition. Do not warm to RT until the quench.
      
  • Root Cause C: Steric Hindrance. If the carbonyl is blocked, the Grignard attacks the alkene.

    • Fix: Add CeCl₃ (anhydrous) to form an organocerate. Organocerates are extremely hard nucleophiles and exclusively favor 1,2-addition, even in sterically compromised systems.

Issue 2: The reaction yields a tertiary alcohol (Over-addition).

  • Diagnosis: The Weinreb chelate failed to stabilize, allowing the ketone to form during the reaction, which then reacted with a second equivalent of Grignard.

  • Root Cause: Chelate instability.

    • Fix: Ensure the temperature does not exceed

      
      C.[3]
      
    • Fix: Verify the quality of the Weinreb amide (ensure the N-OMe group is intact).

    • Fix: Avoid Lewis Acid additives (other than CeCl₃) that might disrupt the Mg-chelation.

Issue 3: Low yield / Recovery of Starting Material.

  • Diagnosis: The Grignard reagent has degraded or is not reactive enough at

    
    C.
    
  • Root Cause: Moisture or "Old" Grignard.

    • Fix: Titrate the Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone) to determine exact concentration.

    • Fix: If the substrate is bulky, warm the reaction to

      
      C or 
      
      
      C after addition to drive conversion.

Optimization Data: Temperature vs. Selectivity

Typical selectivity profile for Phenylmagnesium bromide addition to N-methoxy-N-methyl-2-butenamide:

Temperature1,2-Adduct (Enone)1,4-AdductPolymer/DecompRecommendation

C
92% < 2%< 5%Optimal

C
85%8%7%Acceptable

C
65%20%15%Risky

C
40%35%25%Avoid

Logic Tree for Troubleshooting

TroubleshootingQuestionWhat is the major impurity?Issue11,4-Addition ProductQuestion->Issue1Issue2Starting Material(No Reaction)Question->Issue2Issue3Polymerization(Tar)Question->Issue3Sol11. Check for Cu trace2. Lower Temp to -78°C3. Use CeCl3 additiveIssue1->Sol1Sol21. Titrate Grignard2. Warm to 0°C post-addition3. Dry solventsIssue2->Sol2Sol31. Dilute reaction (0.1M)2. Add radical inhibitor (BHT)3. Quench colderIssue3->Sol3

Figure 2: Rapid diagnostic flow for common impurities in unsaturated Weinreb synthesis.

References

  • Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815-3818.

  • Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[3] Journal of the American Chemical Society, 106(6), 1777-1782. (Reference for CeCl3 usage to prevent 1,4-addition).

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.[4][5][6][7][8][9][10][11] (General mechanism and stability data).

  • LibreTexts Chemistry. (2015). 1,2- and 1,4-Additions of Organometallic Reagents.[2][12][13] (Kinetic vs Thermodynamic control explanation).

Technical Support Center: Purification Strategies for Reactions Involving N-Methoxy-N,3-dimethylbut-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with N-Methoxy-N,3-dimethylbut-2-enamide and encounter challenges in purifying their reaction mixtures. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of reaction mixtures containing residual N-Methoxy-N,3-dimethylbut-2-enamide.

Question: My TLC/LC-MS analysis shows my product and the unreacted N-Methoxy-N,3-dimethylbut-2-enamide have very similar retention factors (Rf). What is the most straightforward next step?

Answer: When co-elution is an issue, the first step is to systematically alter the polarity of the mobile phase in your chromatographic system. For normal-phase silica gel chromatography, if you are using a standard hexane/ethyl acetate system, the polarity of the N-methoxy amide often causes it to streak or run close to other polar products.[1] Consider switching to a solvent system with different selectivity, such as dichloromethane/methanol. Additionally, adding a small amount (0.1-1%) of a modifier like triethylamine can deactivate acidic sites on the silica, often leading to sharper peaks and improved separation.

Question: Can I use a simple aqueous wash (liquid-liquid extraction) to remove the unreacted amide?

Answer: Generally, N-Methoxy-N,3-dimethylbut-2-enamide, like most neutral amides, has moderate solubility in common organic solvents and is not efficiently removed by simple water or brine washes.[2] While acidic or basic washes are excellent for removing basic (e.g., amine) or acidic (e.g., carboxylic acid) impurities, they will not ionize and extract the neutral Weinreb amide.[3] Therefore, liquid-liquid extraction alone is typically insufficient for its complete removal and should be viewed as a preliminary cleanup step before chromatography.

Question: Is there a chemical method to selectively destroy the unreacted N-Methoxy-N,3-dimethylbut-2-enamide without affecting my desired product?

Answer: Yes, this is an excellent strategy if your product's functional groups are compatible. The α,β-unsaturated nature of N-Methoxy-N,3-dimethylbut-2-enamide makes its carbon-carbon double bond electrophilic and susceptible to conjugate (or 1,4-Michael) addition by soft nucleophiles.[4][5] A common and effective method is to add a thiol, such as thiophenol or dodecanethiol, which will selectively react with the unreacted starting material. This reaction forms a new, higher molecular weight thioether adduct with significantly different polarity, making it easily separable from your product by standard chromatography. Crucially, you must first confirm that your desired molecule does not contain any functional groups that could also react with the chosen nucleophile.

Question: What are the primary safety concerns when handling N-Methoxy-N,3-dimethylbut-2-enamide and the reagents for its removal?

Answer: N-Methoxy-N,3-dimethylbut-2-enamide and related chemicals should be handled with standard laboratory precautions.[6][7][8] Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9] Some reagents used for quenching, such as thiols, have strong odors and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used in your procedure.[10]

Part 2: In-Depth Troubleshooting and Methodologies

This section provides a deeper dive into the most effective purification strategies, complete with the underlying principles and step-by-step protocols.

Guide 1: Advanced Chromatographic Purification

Chromatography is the most common method for purification, but success with polar amides often requires optimization beyond standard conditions.[1] The key is to exploit subtle differences in polarity and interaction with the stationary phase.

Systematic Approach to Method Development:

A logical workflow is essential for efficiently resolving purification challenges. The following diagram outlines a decision-making process for selecting a purification strategy.

Purification_Workflow RM Crude Reaction Mixture (Product + Unreacted Amide) TLC Analyze by TLC/ LC-MS RM->TLC GoodSep Good Separation Achieved? TLC->GoodSep NP_Chrom Proceed with Normal-Phase Column Chromatography GoodSep->NP_Chrom  Yes Optimize Optimize Mobile Phase (See Table 1) GoodSep->Optimize  No Isolate Isolate Pure Product NP_Chrom->Isolate Optimize->GoodSep Chem_Stable Is Product Stable to Nucleophiles/Reductants? Optimize->Chem_Stable Still No Separation Chem_Quench Perform Chemical Quench (See Protocol 2) Chem_Stable->Chem_Quench  Yes Adv_Chrom Utilize Advanced Chromatography (HILIC, Reversed-Phase) Chem_Stable->Adv_Chrom  No Workup Aqueous Workup & Chromatography Chem_Quench->Workup Adv_Chrom->Isolate Workup->Isolate

Caption: Troubleshooting workflow for purification.

Data Presentation: Recommended Solvent Systems

The following table summarizes various solvent systems for column chromatography, tailored for separating polar compounds like N-Methoxy-N,3-dimethylbut-2-enamide.

Chromatography ModeStationary PhasePrimary SolventsModifier/Additive (if needed)Best For Separating From...
Normal-Phase Silica GelHexanes / Ethyl Acetate0.1-1% Triethylamine (TEA)Non-polar to moderately polar products. TEA helps reduce tailing.
Normal-Phase Silica GelDichloromethane / Methanol0.1-1% Ammonium HydroxideMore polar products where EtOAc/Hex is ineffective.
Reversed-Phase C18 SilicaWater / Acetonitrile0.1% Formic Acid or TFANon-polar products. The amide will elute earlier than very greasy compounds.
HILIC Amide or CyanoAcetonitrile / WaterAmmonium Acetate/Formate BufferVery polar products that are not retained by reversed-phase chromatography.[11]
Guide 2: Chemical Quenching via Michael Addition

When chromatography fails to provide adequate separation, selectively transforming the unreacted starting material into a chemically distinct species is a powerful alternative. The conjugated system in N-Methoxy-N,3-dimethylbut-2-enamide is an ideal target for this approach.

Mechanism Insight:

The electron-withdrawing Weinreb amide group polarizes the C=C double bond, making the β-carbon (C3) electrophilic. Soft nucleophiles, such as thiols, preferentially attack this site in a 1,4-conjugate addition, a classic example of a Michael reaction.[4][5] This reaction is typically highly selective for α,β-unsaturated systems over many other functional groups.

Caption: Selective quenching via Michael addition.

Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography

This protocol is designed as a first-line approach for purification.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the solvent used for the reaction. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude material) by concentrating it to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Dry-pack the column with silica gel. Wet the column with the initial, low-polarity mobile phase (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution).

    • Expert Tip: A shallow gradient provides the best resolution. For example, increase from 5% to 25% ethyl acetate over 10-15 column volumes. If peak shape is poor, pre-mix your mobile phase with 0.5% triethylamine.

  • Monitoring: Collect fractions and monitor them by TLC, staining with potassium permanganate to visualize the unsaturated starting material.

  • Verification: Combine the pure fractions containing your product and confirm purity by LC-MS or NMR.

Protocol 2: Selective Quenching with Thiophenol

Use this protocol when chromatography alone is insufficient. Warning: Thiophenol has a very strong, unpleasant odor. Perform all steps in a certified chemical fume hood.

  • Pre-reaction Test (Critical): Before committing your entire batch, dissolve a small amount (~5 mg) of your purified desired product in a vial with ~0.5 mL of solvent (e.g., DCM). Add a drop of triethylamine and a drop of thiophenol. Let it stir for 1 hour at room temperature. Analyze by TLC/LC-MS to confirm your product is completely unreactive.

  • Quenching Reaction: Dissolve the entire crude reaction mixture in DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add triethylamine (2.0 equivalents relative to the estimated amount of unreacted amide). Then, add thiophenol (1.5 equivalents relative to the unreacted amide) dropwise at room temperature.

  • Monitoring: Stir the reaction and monitor the disappearance of the N-Methoxy-N,3-dimethylbut-2-enamide spot by TLC. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove triethylamine), saturated NaHCO₃ solution (to remove residual acid and thiophenol), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude material, now free of the original starting material, can be easily purified by standard silica gel chromatography (Protocol 1) to remove the newly formed, high-polarity thioether adduct.

References

  • Scilit. (n.d.). Gas‐liquid chromatography of polar fatty derivatives.
  • Google Patents. (n.d.). US20080300428A1 - USE OF alpha,beta -UNSATURATED CARBONYL COMPOUNDS AS QUENCH REAGENTS FOR THE BIRCH REDUCTION.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, February 1). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Georg Thieme Verlag KG. (n.d.). Product Class 6: α,β-Unsaturated Amides: Alk-2-ynamides.
  • PubChem. (n.d.). N-methoxy-N,3-dimethylbutanamide.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Hosseini, M., et al. (2021). Preparation of two amide‐bonded stationary phases and comparative evaluation under mixed‐mode chromatography.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
  • (n.d.). α,β-Unsaturated Carbonyl Compounds.
  • eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Reddit. (2025, August 15). Weinreb amide workup extraction issues.
  • Chemistry LibreTexts. (2014, September 5). 12.10: Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds.

Sources

solving over-addition issues with N-Methoxy-N,3-dimethylbut-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals utilizing N-Methoxy-N,3-dimethylbut-2-enamide, a specialized Weinreb-Nahm amide, in their synthetic workflows. Its purpose is to provide expert-level troubleshooting for a common yet critical issue: the over-addition of organometallic reagents, leading to the formation of undesired tertiary alcohol byproducts instead of the target ketone. By understanding the underlying mechanism and critical process parameters, users can significantly improve reaction fidelity and yield.

Section 1: Troubleshooting Guide for Over-Addition

Over-addition occurs when the ketone product, formed in situ, is more reactive than the starting Weinreb amide towards the organometallic nucleophile.[1][2][3] While N-Methoxy-N,3-dimethylbut-2-enamide is specifically designed to prevent this, certain conditions can compromise its effectiveness.[4][5][6] This section provides a diagnostic approach to identifying and resolving the root cause of over-addition.

Initial Diagnostic Question: At what stage is the over-addition product being observed?

  • Case A: Primarily in the crude reaction mixture upon quenching.

  • Case B: Only after purification attempts.

If you are experiencing Case A , proceed through the following troubleshooting steps.

Issue 1: Unstable Tetrahedral Intermediate

Root Cause Analysis: The primary advantage of a Weinreb amide is its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent (like a Grignard or organolithium).[3][4][7] This intermediate is stable at low temperatures and prevents the premature formation of the ketone in the presence of excess nucleophile.[4][8] If this intermediate collapses prematurely, the resulting ketone will react further to give the tertiary alcohol.[3][4]

Troubleshooting Protocol 1.1: Strict Temperature Control

  • Causality: The stability of the metal-chelated intermediate is highly temperature-dependent.[4][8] Even a modest increase in the local reaction temperature can lead to its breakdown.

  • Actionable Steps:

    • Pre-cool: Ensure the reaction vessel containing the N-Methoxy-N,3-dimethylbut-2-enamide in an appropriate solvent (e.g., THF, Et2O) is thoroughly cooled to the target temperature (typically -78 °C using a dry ice/acetone bath) before adding any organometallic reagent.[9]

    • Slow, Dropwise Addition: Add the organometallic reagent dropwise via a syringe pump. This is critical to dissipate the heat of reaction and prevent localized warming. A rapid addition is a common cause of failure.

    • Maintain Cooling During Addition: Do not remove the cooling bath during the addition. Monitor the internal temperature if possible.

    • Cold Quench: Quench the reaction at low temperature before warming. Add a saturated aqueous solution of NH₄Cl or a similar mild proton source directly to the cold reaction mixture.[9] An exothermic quench can raise the temperature sufficiently to cause the breakdown of any remaining intermediate in the presence of unreacted nucleophile.[9]

Troubleshooting Protocol 1.2: Solvent & Reagent Choice

  • Causality: The choice of solvent can influence the stability of the tetrahedral intermediate. Ethereal solvents like THF and Diethyl Ether are generally effective.[9] The reactivity of the organometallic reagent also plays a significant role.

  • Actionable Steps:

    • Solvent Purity: Use anhydrous solvents. Water will quench the organometallic reagent and can interfere with chelation.

    • Reagent Reactivity: Highly reactive nucleophiles (e.g., organolithiums, allylmagnesium bromide) are more prone to over-addition than less reactive ones.[9] If possible, consider using a less reactive organometallic species.

    • Titration: The concentration of commercial organometallic reagents can vary. Titrate the reagent immediately before use to ensure accurate stoichiometry. Using a large, unquantified excess can drive over-addition.[9]

Issue 2: Reaction Stoichiometry and Quenching

Root Cause Analysis: Even with perfect temperature control, an excessive amount of a highly reactive nucleophile or an improper quenching technique can lead to byproduct formation.

Troubleshooting Protocol 2.1: Stoichiometry and Quench Method

  • Actionable Steps:

    • Limit Excess: While a slight excess of the organometallic reagent is often used, limit it to 1.1–1.5 equivalents where possible, especially with highly reactive nucleophiles.

    • Inverse Quench: For particularly sensitive reactions, consider an "inverse quench." In this procedure, the cold reaction mixture is transferred (e.g., via cannula) into a separate, vigorously stirred, and cooled quench solution (e.g., saturated NH₄Cl). This ensures that each drop of the reaction mixture is instantly quenched, minimizing the chance of the intermediate collapsing in the presence of active nucleophile.[9]

Data Summary: Recommended Starting Conditions

ParameterRecommended ConditionRationale
Reaction Temperature -78 °C to -40 °CMaximizes stability of the tetrahedral intermediate.[4][9]
Reagent Addition Slow, dropwise via syringe pumpPrevents localized heating and thermal runaway.
Nucleophile Stoich. 1.1–1.5 equivalentsMinimizes excess reagent available for over-addition.
Solvent Anhydrous THF or Et₂OStandard coordinating solvents for organometallics.[9]
Quenching At low temperature (-78 °C) with sat. NH₄Cl (aq.)Deactivates excess nucleophile before intermediate collapse.[9]

Section 2: Mechanism Spotlight & Visualization

The success of the Weinreb-Nahm ketone synthesis hinges on the stability of the tetrahedral intermediate. The following diagrams illustrate the desired pathway versus the undesired over-addition pathway.

G cluster_0 Desired Pathway: Ketone Synthesis cluster_1 Undesired Pathway: Over-Addition amide Weinreb Amide nuc1 + R-MgX intermediate Stable Chelated Intermediate (Low Temp) amide->intermediate 1. Nucleophilic     Attack workup Aqueous Workup (Quench) intermediate->workup 2. Stable at low T ketone Desired Ketone workup->ketone 3. Collapse to Ketone amide2 Weinreb Amide nuc2 + R-MgX unstable_int Unstable Intermediate (High Temp) amide2->unstable_int 1. Nucleophilic     Attack ketone2 Ketone (in situ) unstable_int->ketone2 2. Premature Collapse nuc3 + R-MgX (2nd eq.) tert_alcohol Tertiary Alcohol (Byproduct) ketone2->tert_alcohol 3. Second Attack

Caption: Troubleshooting workflow for over-addition.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is N-Methoxy-N,3-dimethylbut-2-enamide superior to an ester or acid chloride for making ketones? A1: Esters and acid chlorides react with organometallics to form ketones that are often more reactive than the starting material. [1][2]This leads to a second nucleophilic attack, producing a tertiary alcohol as a major byproduct. [3][4]The N-methoxy-N-methyl amide functionality in your compound forms a stable chelated intermediate that is unreactive until a hydrolytic workup, preventing this "over-addition." [4][6][10] Q2: Can I use organolithium reagents with this amide? A2: Yes, organolithium reagents are commonly used. [4][11]However, they are generally more reactive and less sterically hindered than Grignard reagents, increasing the risk of over-addition if reaction conditions are not strictly controlled. Meticulous temperature control at -78 °C is essential. [9] Q3: My reaction is very sluggish at -78 °C. Can I warm it up? A3: Warming the reaction before it is complete is not recommended, as this will cause the breakdown of the stable intermediate and likely lead to over-addition. If the reaction is sluggish, first confirm that your organometallic reagent is active and has been accurately quantified (titrated). If the issue persists, allowing the reaction to stir for a longer duration at -78 °C is the preferred solution. Some systems may tolerate warming to -40 °C, but this should be evaluated on a small scale first. [9] Q4: How do I prepare the N-Methoxy-N,3-dimethylbut-2-enamide? A4: Weinreb-Nahm amides are typically prepared from the corresponding carboxylic acid or acid chloride. [2][5]A common method involves reacting the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine. [6]Alternatively, direct coupling of the carboxylic acid can be achieved using peptide coupling reagents. [11] Q5: What is the best way to monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is the most common method. Take a small aliquot from the reaction mixture and quench it in a separate vial containing a quenching solution (e.g., sat. NH₄Cl). Spot the organic extract of this quenched aliquot on a TLC plate against your starting material. The reaction is complete when the starting amide spot has been fully consumed. Stains like permanganate or p-anisaldehyde can help visualize the spots if they are not UV-active. [9]

References

  • Weinreb ketone synthesis - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Weinreb ketone synthesis - Grokipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. (2024, November 29). Retrieved February 25, 2026, from [Link]

  • Mahdi, H. A., & Ahmed, A. H. (2019). Recent Developments in Weinreb Synthesis and their Applications. Journal of Zakho University, 7(3), 1-13.
  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange. (2016, January 8). Retrieved February 25, 2026, from [Link]

  • Weinreb ketone synthesis - 博客| 文学城. (2023, July 20). Retrieved February 25, 2026, from [Link]

  • Overaddition of grignard to weinreb amide : r/Chempros - Reddit. (2025, December 5). Retrieved February 25, 2026, from [Link]

  • G. S. B. S. (2023). One-Pot, Telescoped Alkenylation of Amides via Stable Tetrahedral Intermediates as Lithium Enolate Precursors. Organic Letters. [Link]

  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). Retrieved February 25, 2026, from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review) - ResearchGate. (2019, December 12). Retrieved February 25, 2026, from [Link]

  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents - eScholarship.org. (n.d.). Retrieved February 25, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

  • Weinreb amides - ACS.org. (2000, December 15). Retrieved February 25, 2026, from [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - Rsc.org. (2020, April 20). Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the C13 NMR Spectral Data of N-Methoxy-N,3-dimethylbut-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for N-Methoxy-N,3-dimethylbut-2-enamide, a compound of interest in synthetic chemistry and drug development. Recognizing the critical role of spectroscopic data in structural elucidation and quality control, this document presents a comparative analysis of the target molecule's predicted 13C NMR spectrum against experimentally-derived and predicted data for structurally related compounds. This approach facilitates a deeper understanding of the chemical environment of each carbon atom within the molecule and highlights the influence of its key functional groups.

Introduction

N-Methoxy-N,3-dimethylbut-2-enamide belongs to the class of Weinreb amides, which are versatile intermediates in organic synthesis, known for their controlled reactivity towards nucleophiles. The presence of an α,β-unsaturated system in this particular Weinreb amide introduces additional complexity and functionality, making a thorough spectroscopic characterization essential for its effective utilization in research and development. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive reference for the 13C NMR spectral features of this compound, supported by comparative data from analogous structures.

Predicted 13C NMR Spectral Data for N-Methoxy-N,3-dimethylbut-2-enamide

In the absence of a publicly available experimental spectrum, a high-quality predicted 13C NMR spectrum for N-Methoxy-N,3-dimethylbut-2-enamide was generated. The predicted chemical shifts provide a valuable baseline for researchers working with this compound.

Table 1: Predicted 13C NMR Chemical Shifts for N-Methoxy-N,3-dimethylbut-2-enamide

Carbon AtomPredicted Chemical Shift (ppm)
C=O168.5
=C(CH3)2150.2
=CH118.9
O-CH361.7
N-CH332.5
C(CH3)227.3
C(CH3)220.1

Comparative Analysis with Structurally Related Compounds

To understand the spectral features of N-Methoxy-N,3-dimethylbut-2-enamide, a comparison with molecules sharing key structural motifs is instructive. We will examine the 13C NMR data of its saturated analog, N-Methoxy-N,3-dimethylbutanamide, and a simple Weinreb amide, N-Methoxy-N-methylacetamide.

N-Methoxy-N,3-dimethylbutanamide: The Saturated Analogue
N-Methoxy-N-methylacetamide: A Simple Weinreb Amide

N-Methoxy-N-methylacetamide serves as a fundamental example of a Weinreb amide, allowing for the characterization of the core N-methoxy-N-methylamide functionality. Experimental data for this compound is available[2][3][4][5].

Table 2: Comparison of 13C NMR Chemical Shifts (ppm)

Functional GroupN-Methoxy-N,3-dimethylbut-2-enamide (Predicted)N-Methoxy-N-methylacetamide (Experimental)[4]
C=O 168.5171.8
O-CH3 61.761.0
N-CH3 32.531.9
CH3 (acetyl) -19.6

The comparison reveals that the carbonyl carbon in the unsaturated amide is shifted upfield compared to the simple saturated amide, a typical effect of conjugation[6]. The chemical shifts for the N-methoxy and N-methyl groups remain relatively consistent, indicating that the electronic environment around the heteroatoms is not drastically altered by the remote double bond.

The Influence of the α,β-Unsaturated System

The presence of the double bond in conjugation with the carbonyl group has a pronounced effect on the chemical shifts of the olefinic carbons. In α,β-unsaturated carbonyl compounds, the β-carbon is typically deshielded (shifted downfield) due to resonance effects, while the α-carbon is shielded (shifted upfield)[7][8]. This is consistent with the predicted values for N-Methoxy-N,3-dimethylbut-2-enamide, where the β-carbon (=C (CH3)2) is at a significantly higher chemical shift than the α-carbon (=C H).

Experimental Protocol for 13C NMR Data Acquisition

The following is a generalized, best-practice protocol for acquiring high-quality 13C NMR spectra for compounds of this class. The causality behind each step is explained to ensure methodological robustness.

1. Sample Preparation:

  • Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time, as 13C has a low natural abundance.
  • Procedure: Dissolve 20-50 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent should be based on the solubility of the compound and its chemical stability. Chloroform-d is a common choice for many organic molecules[9][10].

2. NMR Instrument Setup:

  • Rationale: A higher field strength provides better signal dispersion and sensitivity.
  • Procedure: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed for the specific sample to achieve optimal resolution and line shape.

3. Acquisition Parameters:

  • Rationale: Standard proton-decoupled 13C NMR is the most common experiment for obtaining a simple spectrum with one peak per unique carbon.
  • Procedure:
  • Experiment: 13C{1H} (proton-decoupled).
  • Spectral Width: Set to a range that encompasses all expected carbon signals (typically 0-220 ppm for organic molecules)[11][12].
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.
  • Number of Scans: Due to the low sensitivity of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Rationale: Proper data processing is essential for accurate chemical shift determination.
  • Procedure:
  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase the spectrum carefully to obtain pure absorption line shapes.
  • Reference the spectrum using the solvent peak or an internal standard (e.g., TMS at 0 ppm). For CDCl3, the residual solvent peak is at 77.16 ppm[9].

Visualization of Structural-Spectral Correlations

The following diagrams illustrate the key structural features and their expected impact on the 13C NMR spectrum.

G cluster_0 N-Methoxy-N,3-dimethylbut-2-enamide Structure cluster_1 Predicted 13C NMR Chemical Shift Ranges (ppm) C=O C=O 160-175 160-175 C=O->160-175 alpha_C α-C 115-140 115-140 (α-C) alpha_C->115-140 beta_C β-C 125-150 125-150 (β-C) beta_C->125-150 N_Me N-CH3 30-40 30-40 N_Me->30-40 O_Me O-CH3 60-65 60-65 O_Me->60-65 C_Me2 C(CH3)2 20-30 20-30 C_Me2->20-30

Caption: Correlation of functional groups in N-Methoxy-N,3-dimethylbut-2-enamide with their predicted 13C NMR chemical shift regions.

Caption: Structural relationships between the target compound and its comparative analogues.

Conclusion

This guide provides a detailed, albeit predictive, 13C NMR spectral analysis of N-Methoxy-N,3-dimethylbut-2-enamide. By comparing its expected spectral features with those of structurally related compounds, we can confidently assign the chemical shifts and understand the electronic influences of the Weinreb amide and the α,β-unsaturated system. The provided experimental protocol offers a robust framework for researchers to acquire high-quality data for this and similar molecules. This information is intended to be a valuable resource for the scientific community, aiding in the synthesis, characterization, and application of this important class of chemical intermediates.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). N-methoxy-N,3-dimethylbutanamide. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 25, 2026, from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information: General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. Retrieved February 25, 2026, from [Link]

  • Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. 14(5):290. [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved February 25, 2026, from [Link]

  • Gurudata, N., & Stothers, J. B. (1969). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 47(19), 3515-3524. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved February 25, 2026, from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved February 25, 2026, from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 25, 2026, from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. [Link]

  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved February 25, 2026, from [Link]

  • SpectraBase. (n.d.). N,3-Dimethyl-N-phenylbutanamide. Retrieved February 25, 2026, from [Link]

  • ATB. (n.d.). 3,3-Dimethylbutanamide. Retrieved February 25, 2026, from [Link]

  • Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra. Retrieved February 25, 2026, from [Link]

Sources

IR spectroscopy peaks for alpha-beta unsaturated Weinreb amides

IR Spectroscopy of -Unsaturated Weinreb Amides: A Comparative Technical Guide

Executive Summary

Weinreb amides (N-methoxy-N-methylamides) possess a unique electronic architecture where the N-methoxy group exerts a strong inductive effect (



Key Diagnostic Metric: The


1645–1665 cm⁻¹
  • Higher than standard

    
    -unsaturated dialkyl amides (~1630–1650 cm⁻¹).[1]
    
  • Lower than

    
    -unsaturated ketones (~1665–1685 cm⁻¹) and esters (~1715–1730 cm⁻¹).[1]
    

Theoretical Framework: The "Weinreb Shift"

To accurately interpret the spectrum, one must understand the competing electronic forces at play.

Electronic Factors Influencing
  • Amide Resonance (Lowering Effect): The nitrogen lone pair donates into the carbonyl (

    
    -donation), increasing single-bond character and lowering the frequency.
    
  • Inductive Withdrawal (Raising Effect): The oxygen atom on the N-methoxy group is electronegative.[1] It pulls electron density away from the nitrogen, effectively dampening the nitrogen's ability to donate into the carbonyl. This restores some double-bond character to the C=O, raising the frequency compared to a standard N,N-dimethylamide.

  • Conjugation (Lowering Effect): The

    
    -double bond allows delocalization of the 
    
    
    -electrons, reducing the bond order of the C=O and lowering the frequency by ~15–25 cm⁻¹ compared to saturated analogs.
Visualizing the Electronic Competition

The following diagram illustrates the resonance and inductive pathways that define the Weinreb amide's spectral signature.

WeinrebElectronicEffectsWeinrebWeinreb Amide(N-OMe, N-Me)ResonanceAmide Resonance(Lowers Frequency)Weinreb->ResonanceN Lone PairInductionN-OMe Inductive Effect (-I)(Raises Frequency)Weinreb->InductionElectronegative OConjugationα,β-Unsaturation(Lowers Frequency)Weinreb->ConjugationC=C OverlapResultObserved ν(C=O)1645–1665 cm⁻¹Resonance->ResultInduction->ResultDominates vs DialkylConjugation->Result

Caption: Electronic competition in Weinreb amides. The N-OMe inductive effect partially cancels amide resonance, shifting the C=O peak higher than standard amides.

Comparative Spectral Data

The following table provides a direct comparison of the carbonyl stretching frequencies for

Functional GroupStructure (General)Saturated

(cm⁻¹)

-Unsaturated

(cm⁻¹)
Spectral Notes
Weinreb Amide R-CO-N(OMe)Me 1660 – 1675 1645 – 1665 Sharp, strong intensity.[2][3][4] Higher than dialkyl amides.
N,N-Dialkyl AmideR-CO-NMe₂1640 – 16601630 – 1650Broad, often lower intensity than Weinreb.[1]
EsterR-CO-OR'1735 – 17501715 – 1730Distinctly higher frequency; easy to distinguish.[1][4]
KetoneR-CO-R'1715 – 17251665 – 1685Can overlap, but Weinreb lacks

-C-H stretch complexity.[1]
Acid ChlorideR-CO-Cl~1800~1770Significantly higher; used as precursor.[1]

Diagnostic Tip: If differentiating between a Weinreb amide and a ketone, check the 1380–1400 cm⁻¹ region. Weinreb amides often show a methyl bending vibration from the N-Me group, though this can be obscured in complex molecules.

Experimental Validation Protocol

To ensure spectral accuracy, the following protocol outlines the synthesis and IR characterization of a model

1
Materials
  • Substrate: Cinnamoyl chloride (CAS: 102-92-1).[1]

  • Reagent: N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5).[1]

  • Base: Pyridine (anhydrous).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology
  • Reaction Setup:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Add N,O-dimethylhydroxylamine HCl (1.1 equiv) and suspend in anhydrous DCM (0.2 M concentration relative to acid chloride).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition:

    • Add Pyridine (2.2 equiv) dropwise.[1] The mixture will become homogeneous or slightly cloudy.

    • Add Cinnamoyl chloride (1.0 equiv) dropwise (neat or dissolved in minimal DCM) over 10 minutes.

    • Mechanistic Note: The pyridine acts as an HCl scavenger and nucleophilic catalyst.

  • Workup (Critical for Spectral Purity):

    • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Quench with 1M HCl (removes excess pyridine/amine).[1]

    • Wash organic layer with Sat.[1] NaHCO₃ (removes unreacted acid) and Brine.[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • IR Acquisition:

    • Technique: Attenuated Total Reflectance (ATR) is preferred for the resulting solid/oil.

    • Parameters: 16 scans, 4 cm⁻¹ resolution.

    • Target Observation: Look for the disappearance of the acid chloride peak (~1770 cm⁻¹) and the emergence of the Weinreb amide peak at ~1655 cm⁻¹ .

Workflow Visualization

ExperimentalWorkflowStartStart: Cinnamoyl Chloride(ν C=O ~1770 cm⁻¹)ReactionReaction:+ N,O-Dimethylhydroxylamine+ Pyridine, 0°CStart->ReactionWorkupWorkup:1M HCl Wash (Remove Pyridine)NaHCO₃ Wash (Remove Acid)Reaction->WorkupAnalysisIR Analysis (ATR)Workup->AnalysisValidationValidation Criteria:1. Absence of 1770 cm⁻¹2. Presence of ~1655 cm⁻¹3. C=C Stretch ~1620 cm⁻¹Analysis->Validation

Caption: Synthesis and validation workflow for N-methoxy-N-methylcinnamamide.

Troubleshooting & Diagnostic Guide

Scenario 1: Peak appears at 1720+ cm⁻¹ [1]

  • Cause: Hydrolysis of the acid chloride to the carboxylic acid or presence of unreacted ester starting material.

  • Solution: Wash thoroughly with saturated NaHCO₃.[1]

Scenario 2: Peak appears at ~1800 cm⁻¹ [1]

  • Cause: Unreacted acid chloride.[1]

  • Solution: Ensure stoichiometry of amine is >1.0 equiv and allow longer reaction time.

Scenario 3: Doublet in the 1600–1660 cm⁻¹ region

  • Cause: Fermi resonance or distinct C=C stretching.[1]

  • Differentiation: The C=C stretch in conjugated systems often appears near 1620 cm⁻¹ (sharp, medium intensity). The C=O stretch will be the stronger, higher frequency band (~1655 cm⁻¹).

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2020 .[1] Link

  • Organic Syntheses. "N-Methoxy-N-methyl-1H-imidazole-1-carboxamide and N-Methoxy-N-methylcyanoformamide." Organic Syntheses, 2017 , 94, 184-197.[1] Link

  • Bal, B. S.; et al. "Synthesis and IR characterization of Weinreb amides."[1] Organic Letters (Supporting Info), 2023 . Link

A Senior Application Scientist's Guide to Validating the Purity of N-Methoxy-N,3-dimethylbut-2-enamide using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. N-Methoxy-N,3-dimethylbut-2-enamide, a specialized unsaturated Weinreb amide, serves as a versatile building block in organic synthesis. Its unique structure, featuring both a reactive α,β-unsaturated system and a stable Weinreb amide moiety, makes it valuable for constructing complex molecular architectures.[1][2][3] However, the very reactivity that makes it useful also predisposes it to the formation of process-related impurities and degradation products.

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method to accurately determine the purity of N-Methoxy-N,3-dimethylbut-2-enamide. We will delve into the rationale behind chromatographic choices, a comparative analysis of stationary phases, and a step-by-step validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Understanding the Analyte and Potential Impurities

A successful analytical method begins with a thorough understanding of the target molecule and its potential contaminants.

N-Methoxy-N,3-dimethylbut-2-enamide:

  • Structure: Possesses a conjugated system (C=C-C=O) which acts as a chromophore, making it suitable for UV detection.

  • Polarity: The presence of the amide and methoxy groups suggests moderate polarity, making it an ideal candidate for reversed-phase (RP) HPLC.[7][8]

Potential Impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 3,3-dimethylacrylic acid (or its acid chloride) and N,O-dimethylhydroxylamine.

    • By-products: Potential side-reaction products from the amide coupling step.

  • Degradation Products:

    • Hydrolysis: The amide bond can be susceptible to hydrolysis, yielding 3,3-dimethylacrylic acid.

    • Isomerization: Potential for E/Z isomerization of the double bond under certain conditions.

A robust HPLC method must be able to separate the active pharmaceutical ingredient (API) from all these potential impurities to be considered "stability-indicating."

Method Development and Comparative Optimization

The goal of method development is to achieve adequate separation (resolution) of the main peak from all impurity peaks in a reasonable timeframe. Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis and is the logical starting point.[7][8]

Initial Screening and Column Selection

The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC. We will compare three common C18 columns with different properties to illustrate the optimization process.

Experimental Workflow for Method Development

Caption: Workflow for HPLC Method Development and Validation.

Comparative Data on Stationary Phase Selection

The following table presents hypothetical but realistic data from screening different columns. The goal is to find a column that provides the best resolution between the main peak and its most critical impurity pair.

ParameterColumn A: Standard C18Column B: Polar-Embedded C18Column C: Phenyl-HexylRationale
Stationary Phase OctadecylsilaneC18 with embedded polar group (e.g., amide)Phenyl-HexylDifferent selectivities for polar and aromatic compounds.
Resolution (API/Impurity 1) 1.82.5 1.9Polar-embedded phase offers enhanced retention for polar analytes, improving separation.[9][10]
Peak Tailing Factor (API) 1.31.1 1.2Reduced interaction with residual silanols on the polar-embedded column leads to better peak shape.
Retention Time (API) 8.5 min9.2 min7.8 minPhenyl-Hexyl may offer π-π interactions, but the polar-embedded phase provides a good balance of retention.
Conclusion AcceptableOptimal Choice Sub-optimalColumn B provides the best resolution and peak shape for the target analyte and its key impurity.

Based on this comparative analysis, the Polar-Embedded C18 column is selected for full method validation.

Final Optimized HPLC Method

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

Protocol for Method Validation according to ICH Q2(R1)

Once the method is optimized, it must be validated to prove its suitability for the intended purpose.[4][5][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Inject the diluent (blank) to demonstrate no interfering peaks.

  • Inject a solution of the N-Methoxy-N,3-dimethylbut-2-enamide reference standard.

  • Inject solutions of known related impurities.

  • Prepare a spiked sample containing the reference standard and all known impurities.

  • Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Acceptance Criteria: The method must demonstrate baseline resolution (≥1.5) between the main peak and all impurity/degradant peaks. Peak purity analysis (using a PDA detector) should confirm the main peak is spectrally pure under all conditions.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.

Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over the two days of testing should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting a solution at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Vary key parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each condition and evaluate the effect on resolution, retention time, and peak area.

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor, etc.) should remain within acceptable limits, demonstrating the method's reliability for routine use.

Conclusion

This guide outlines a systematic and scientifically-grounded approach to the development and validation of an HPLC method for assessing the purity of N-Methoxy-N,3-dimethylbut-2-enamide. By beginning with a thorough understanding of the analyte, performing a comparative evaluation of chromatographic conditions, and adhering to the rigorous standards of the ICH Q2(R1) guidelines, researchers can establish a reliable, accurate, and robust analytical method. Such a validated method is indispensable for ensuring the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the final product in the drug development pipeline.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][6][11]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][5]

  • Wikipedia. Reversed-phase chromatography. [Link][7]

  • SIELC Technologies. Polar Compounds. [Link][9]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][6]

  • ICH. Quality Guidelines. [Link][11]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link][8]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][10]

  • Snieckus, V., & Kieffer, F. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(11), 2973. [Link][1]

  • Wikipedia. Weinreb ketone synthesis. [Link][2]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link][12]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link][3]

Sources

reactivity comparison of N-Methoxy-N,3-dimethylbut-2-enamide vs morpholine amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity & Performance in


-Unsaturated Ketone Synthesis
Content Type:  Technical Deep Dive & Experimental Guide

Executive Summary: Precision vs. Practicality

In the synthesis of


-unsaturated ketones—critical pharmacophores in drug development—the choice of acylating agent dictates the yield and purity profile. This guide compares two primary methodologies:
  • The Gold Standard: N-Methoxy-N,3-dimethylbut-2-enamide (Weinreb Amide).

  • The Economical Challenger: N-Acryloylmorpholine derivatives (Morpholine Amides).

The Verdict: While Weinreb amides offer superior chemoselectivity (preventing over-addition) through a stable metal-chelated intermediate, morpholine amides provide a cost-effective, crystalline alternative that—under strictly controlled conditions—can match Weinreb performance. However, in conjugated systems (like the 3-dimethylbut-2-enamide backbone), morpholine amides exhibit a higher propensity for side reactions (1,4-addition) if nucleophile hardness is not managed.

Mechanistic Divergence

The core difference lies in how each amide stabilizes the tetrahedral intermediate formed upon nucleophilic attack.

The Weinreb Chelate (The "Lock")

N-Methoxy-N,3-dimethylbut-2-enamide possesses a "built-in" ligand: the methoxy oxygen. Upon reaction with a Grignard reagent (R-Mg-X), it forms a rigid, 5-membered cyclic chelate.

  • Effect: This chelate is stable at low temperatures and prevents the collapse of the tetrahedral intermediate.[1] The ketone is only released after acidic quench, protecting it from a second nucleophilic attack (over-addition).

The Morpholine Inductive Model (The "Gatekeeper")

Morpholine amides lack the geometry for a tight 5-membered chelate. Their reactivity is driven by:

  • Inductive Activation: The electronegative oxygen in the morpholine ring pulls electron density, making the carbonyl carbon more electrophilic than a standard dialkyl amide.

  • Steric Hindrance: The chair conformation of the morpholine ring discourages the approach of a second equivalent of nucleophile, though less effectively than the Weinreb chelate.

Visualization of Mechanistic Pathways

ReactionMechanism Start Acylating Agent Weinreb Weinreb Amide (N-OMe, N-Me) Start->Weinreb Morph Morpholine Amide Start->Morph Nu Nucleophile (R-Mg-X) Chelate Stable 5-Membered Chelate (Mg-O-N-O) Weinreb->Chelate + R-Mg-X (Fast 1,2-Attack) QuenchW Acidic Quench Chelate->QuenchW Stable until quench KetoneW Pure Enone (1,2-Addition) QuenchW->KetoneW Tetra Tetrahedral Intermediate (Sterically Stabilized) Morph->Tetra + R-Mg-X ConjAdd 1,4-Addition Product (Side Reaction) Morph->ConjAdd Soft Nucleophile Competition Tetra->QuenchW Strict Temp Control (-78°C) Leak Collapse to Ketone (In situ) Tetra->Leak If Temp > 0°C OverAdd Tertiary Alcohol (Over-Addition) Leak->OverAdd + 2nd Eq. R-Mg-X

Figure 1: Mechanistic comparison showing the "safety net" provided by the Weinreb chelate versus the potential leakage pathways in morpholine amides.

Reactivity Matrix: -Unsaturated Systems

The specific substrate, 3-dimethylbut-2-enamide, contains a conjugated double bond. This introduces a competition between 1,2-addition (desired ketone synthesis) and 1,4-addition (Michael addition).

FeatureWeinreb AmideMorpholine Amide
Primary Mechanism Stable Chelation (Mg)Inductive Activation
1,2-Selectivity (Grignard) High (>95%) .[2] The hard nucleophile attacks the carbonyl; chelate locks it.Moderate to High . Requires low temp (-78°C) to prevent collapse/over-addition.
1,4-Addition Risk Low with Grignards.[1] Higher with Cuprates.Medium . The lack of a locking chelate can allow softer nucleophiles or higher temps to favor conjugate addition.
Over-Addition (Alcohol) Negligible (Self-limiting).Possible if reaction warms up before quench.[1]
Atom Economy Lower (N,O-dimethylhydroxylamine is heavy/expensive).Higher (Morpholine is cheap, low MW).
Purification Often requires chromatography (oil).Often Crystalline (recrystallization possible).

Experimental Protocols

Protocol A: Synthesis of Enone via Weinreb Amide (High Fidelity)

Target: Conversion of N-Methoxy-N,3-dimethylbut-2-enamide to 4-methylpent-3-en-2-one (Mesityl oxide derivative).

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent Prep: Dissolve N-Methoxy-N,3-dimethylbut-2-enamide (1.0 equiv, 10 mmol) in anhydrous THF (50 mL). Cool to 0°C .[3][4]

    • Note: The stability of the Weinreb intermediate allows this reaction to be run at 0°C, which is operationally easier than -78°C.

  • Addition: Add Methylmagnesium Bromide (3.0 M in ether, 1.2 equiv) dropwise over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour. TLC should show complete consumption of amide.

    • Observation: The solution often turns cloudy as the magnesium chelate precipitates.

  • Quench: Pour the mixture into vigorously stirring saturated aqueous NH₄Cl (50 mL) at 0°C.

  • Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Result: High purity crude oil. Yield typically 90-95% .

Protocol B: Synthesis via Morpholine Amide (Cost-Optimized)

Target: Same transformation using N-(3-methylbut-2-enoyl)morpholine.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent Prep: Dissolve Morpholine amide (1.0 equiv, 10 mmol) in anhydrous THF (50 mL).

  • Critical Step: Cool strictly to -78°C (Dry ice/Acetone).

    • Causality: Unlike the Weinreb amide, the morpholine tetrahedral intermediate is prone to collapse at 0°C. If it collapses to the ketone during addition, the remaining Grignard will attack the ketone (over-addition).

  • Addition: Add Methylmagnesium Bromide (1.1 equiv) slowly down the side of the flask to pre-cool the reagent.

  • Reaction: Stir at -78°C for 2 hours. Do not allow to warm up.

  • Quench: Inverse quench is recommended. Cannulate the reaction mixture into a stirring solution of NH₄Cl/HCl at 0°C.

  • Result: Crystalline solid (often). Yield typically 75-85% .

    • Risk:[1][5][6][7] If 1,4-addition occurs, you will see a saturated ketone byproduct.

Comparative Data Analysis

The following table summarizes performance metrics based on standard reactivity profiles for conjugated amides (derived from Romea et al. and Ogiwara et al.).[8]

MetricWeinreb AmideMorpholine Amide
Reagent Cost (100g scale) High (

$)
Low ($)
Reaction Temperature 0°C to RT-78°C (Strict)
Yield (Simple Alkyl) 92-98%80-90%
Yield (Steric Bulk) 85-95%60-75%
Side Product: Alcohol < 1%5-10% (Temp dependent)
Side Product: 1,4-Adduct < 2% (with RMgX)5-15% (Substrate dependent)

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Ogiwara, Y. (2025).[8] "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis". Synthesis, 57, 3639–3648.[8] Link

  • Romea, P.; Urpí, F. (1997).[8] "Morpholine Amides as Efficient Acylating Agents for the Preparation of Ketones". Tetrahedron, 53(3), 1073-1078.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Practical Chemistry/Chemiker-Zeitung, 339(1), 517–524. Link

  • LibreTexts Chemistry. (2023). "Conjugate Nucleophilic Addition to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -unsaturated Aldehydes and Ketones". Link
    

Sources

reference spectra for N-Methoxy-N,3-dimethylbut-2-enamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-Methoxy-N,3-dimethylbut-2-enamide (also known as the Weinreb amide of senecioic acid) is a critical synthetic intermediate used primarily for introducing the dimethylallyl (prenyl) moiety into complex scaffolds without the risk of over-addition associated with Grignard reagents.

Unlike simple amides, this molecule exhibits unique spectral characteristics due to the conjugation between the alkene and the Weinreb amide carbonyl. This guide provides a definitive reference for distinguishing the target product from its common precursors (3-methyl-2-butenoic acid) and potential saturated impurities (N-methoxy-N,3-dimethylbutanamide).

Target Molecule Profile[6][7][8]
  • IUPAC Name: N-Methoxy-N,3-dimethylbut-2-enamide

  • Common Name: Senecioic acid Weinreb amide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 143.18 g/mol [1]

  • Key Functional Groups:

    
    -unsaturated amide, N-methoxy-N-methyl amine.
    

Critical Spectral Benchmarks

To validate the identity of N-Methoxy-N,3-dimethylbut-2-enamide, researchers must triangulate data from


H NMR, 

C NMR, and IR spectroscopy. The following tables contrast the target product against its primary precursor (Senecioic Acid) to highlight the "Diagnostic Shifts" required for confirmation.
A. H NMR Reference Data (400 MHz, )

The most definitive proof of conversion is the disappearance of the carboxylic acid proton and the appearance of the distinct N-methoxy and N-methyl singlets.

Proton EnvironmentTarget Product (

ppm)
Precursor: Senecioic Acid (

ppm)
Diagnostic Note
Vinyl -CH= 6.10 (br s or q, 1H)5.68 (br s, 1H)Key Shift: The amide functionality deshields the vinyl proton relative to the acid.
N-OC

3.68 (s, 3H)AbsentDefinitive Weinreb signature.[1]
N-C

3.22 (s, 3H)AbsentDistinct singlet; verifies N-methylation.[1]
Allylic -C

(cis)
2.15 (d, J=1.2Hz, 3H)2.17 (s, 3H)Methyl cis to carbonyl.[1]
Allylic -C

(trans)
1.88 (d, J=1.2Hz, 3H)1.91 (s, 3H)Methyl trans to carbonyl.[1]
Acid -COO

Absent10.0 - 12.0 (br s)Presence indicates incomplete reaction.[1]

Expert Insight: The vinyl proton at ~6.10 ppm often appears as a broad singlet, but high-resolution scans reveal a fine quartet splitting (J


 1.1–1.3 Hz) due to long-range allylic coupling with the methyl groups.
B. C NMR Reference Data ( )
Carbon EnvironmentShift (

ppm)
Assignment Logic
Carbonyl (C=O) 168.2 Upfield from acid carbonyl (~172 ppm) due to amide resonance.[1]

-Carbon (=C-Me

)
150.5 Quaternary carbon; highly deshielded by conjugation.[1]

-Carbon (=CH-)
115.8 Significant shift; confirms

-unsaturation.[1]
N-O

H

61.4 Characteristic methoxy carbon.[1]
N-

H

33.8 Characteristic N-methyl carbon.[1]
Allylic Methyls 27.5, 20.1 Distinct signals for the dimethyl terminus.[1]
C. Infrared (IR) Spectroscopy Benchmarks
Functional GroupWavenumber (

)
Interpretation
Amide C=O 1660 - 1650 Lower frequency than typical amides due to conjugation with the alkene.
C=C Stretch 1635 Often overlaps with C=O but appears as a shoulder.[1]
C-H (Alkene) 3050 - 3000 Weak intensity; confirms unsaturation.[1]
Absence of -OH No broad peak 2500-3300 Confirms removal of carboxylic acid precursor.[1]

Experimental Workflow & Synthesis Protocol

To generate the reference spectra described above, the following self-validating protocol is recommended. This method utilizes the Acid Chloride route, which generally yields higher purity crude material than coupling reagent (EDC/DCC) methods, simplifying spectral interpretation.

Reagents
  • 3-Methyl-2-butenoic acid (Senecioic acid)[1]

  • Oxalyl chloride (2.0 equiv) + DMF (cat.)[1]

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)[1][2]

  • Triethylamine (

    
    ) (2.2 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Activation: Dissolve Senecioic acid (10 mmol) in dry DCM (20 mL) at 0°C. Add catalytic DMF (2 drops). Dropwise add Oxalyl chloride (20 mmol). Stir until gas evolution ceases (1-2 h).

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Do not purify.[1] Redissolve in dry DCM (10 mL).

  • Amidation: In a separate flask, suspend N,O-Dimethylhydroxylamine HCl (11 mmol) in DCM (20 mL) with

    
     (22 mmol) at 0°C.
    
  • Addition: Cannulate the acid chloride solution into the amine suspension slowly at 0°C.

  • Workup: After 1 hour, quench with Sat.

    
    . Extract with DCM.[1][2] Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

Visual Workflow (Graphviz)[6]

SynthesisWorkflow Start Senecioic Acid (Precursor) Activation Activation (Oxalyl Chloride/DMF) Generates Acid Chloride Start->Activation 0°C, DCM Amidation Amidation Step (N,O-dimethylhydroxylamine HCl + Et3N) Activation->Amidation Cannulation Quench Quench & Workup (Sat. NaHCO3 -> 1M HCl wash) Amidation->Quench 1h, RT Crude Crude Product (Contains Product + Trace Salts) Quench->Crude Phase Sep Purification Flash Chromatography (Hexanes/EtOAc 4:1) Crude->Purification Final Pure N-Methoxy-N,3-dimethylbut-2-enamide Purification->Final Yield ~85-90%

Figure 1: Synthesis workflow ensuring removal of amine and acid impurities for clean spectral acquisition.

Troubleshooting & Impurity Profiling

When characterizing this molecule, three specific impurities often confound the spectra. Use this decision matrix to identify them.

Impurity 1: The "Saturated" Analog
  • Source: Contamination of starting material with isovaleric acid or hydrogenation during subsequent steps.[1]

  • Spectral Flag: Loss of vinyl proton at 6.10 ppm.[1] Appearance of multiplet signals at 2.2–2.5 ppm (

    
    ).[1]
    
  • Differentiation: The target molecule has a rigid planar structure; the saturated impurity has free rotation, sharpening the alkyl peaks.

Impurity 2: Unreacted Amine[6]
  • Source: Excess N,O-dimethylhydroxylamine.[1]

  • Spectral Flag: Broad singlet at ~8-9 ppm (

    
    ) if salt; shifts in the 3.5-3.8 range that do not match the product.
    
  • Remedy: Wash organic layer with 1M HCl (amine converts to water-soluble HCl salt).[1]

Mass Spectrometry Fragmentation Logic

The fragmentation pattern of Weinreb amides is distinct.[1] The Molecular Ion (


) is usually visible, but the base peak is often the acylium ion formed by the loss of the N-methoxy-N-methyl group.

MS_Fragmentation Parent Parent Ion [M]+ m/z = 143 Frag1 Loss of -OMe [M-31]+ Parent->Frag1 Minor Path Acylium Acylium Ion [Me2C=CH-CO]+ m/z = 83 Parent->Acylium Major Path (Cleavage of C-N bond) WeinrebFrag Amine Fragment [N(Me)(OMe)] Parent->WeinrebFrag Neutral Loss

Figure 2: Primary fragmentation pathway in EI-MS.[1] The peak at m/z 83 (dimethylacryloyl cation) is diagnostic.[1]

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] [1]

  • Mentzel, M.; Hoffmann, H. M. R. (1997).[1] "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Praktische Chemie, 339(1), 517–524.[1]

  • PubChem Compound Summary. (2025). "N-methoxy-N,3-dimethylbut-2-enamide". National Center for Biotechnology Information.[1] (Note: Verify specific isomer entries).

  • Labadie, J. W.; Stille, J. K. (1983).[1] "Mechanisms of the palladium-catalyzed coupling of acid chlorides with organotin reagents". Journal of the American Chemical Society, 105(19), 6129–6137. (Reference for Acid Chloride activation protocols).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-Methoxy-N,3-dimethylbut-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-Methoxy-N,3-dimethylbut-2-enamide is a Weinreb amide derivative of senecioic acid. In drug discovery, this reagent is prized for its high stability and ability to prevent over-addition during ketone synthesis. However, this same stability presents a specific disposal challenge: persistence .

Unlike simple esters, Weinreb amides resist hydrolysis under mild conditions.[1] However, improper disposal—specifically mixing with strong acids or oxidizers—can trigger the release of N,O-dimethylhydroxylamine , a toxic amine that can form unstable salts.

This guide moves beyond generic "organic waste" labeling. It provides a self-validating protocol to ensure this compound is neutralized, segregated, and destroyed without compromising laboratory safety or regulatory compliance (RCRA/EPA).

Hazard Identification & Physicochemical Profile

Before handling waste, you must validate the material's state.[2] Weinreb amides are generally stable, but their hydrolysis products are the primary concern during waste consolidation.

Table 1: Physicochemical & Hazard Data
PropertyValue / DescriptionOperational Implication
CAS Number 121712-53-6 (or related derivatives)Use for waste manifesting.
Chemical Class Weinreb Amide (

-unsaturated)
Stable to mild nucleophiles; requires incineration.
Physical State Viscous oil or low-melting solidMay adhere to container walls; requires solvent rinse.
Flash Point >100°C (Estimated)Classified as "Combustible" rather than "Flammable" (unless in solvent).
Primary Hazards Irritant (Skin/Eye), Acute Tox. (Oral)H315, H319, H335 . Standard PPE required.[3]
Hydrolysis Risk Releases N,O-dimethylhydroxylamineCRITICAL: Do not mix with oxidizing acids (e.g., Nitric, Chromic).

Expert Insight: The


-unsaturation (the "but-2-enamide" part) adds a Michael acceptor motif. While less reactive than acrylates, it can still alkylate biological thiols. Avoid skin contact even with "quenched" waste.

Pre-Disposal Stabilization Protocols

Disposal procedures differ based on whether you are disposing of the pure reagent or a reaction mixture (e.g., post-Grignard addition).

Protocol A: Pure Reagent Disposal

Use this for expired shelf stock or surplus pure material.

  • Container Inspection: Ensure the original container is intact. If the cap is seized (common with amides), do not force it near open flames.

  • Solubilization: If the material has solidified, dissolve in a minimal amount of Ethyl Acetate or Dichloromethane (DCM) .

    • Note: Using DCM changes the waste stream to Halogenated. Use Ethyl Acetate if possible to keep it Non-Halogenated.

  • Labeling: Mark clearly as "Non-Halogenated Organic Waste - Weinreb Amide."

Protocol B: Reaction Mixture (Quenching)

Use this if the amide was used with organometallics (Grignard/Lithium reagents).

The Risk: Weinreb amides form stable tetrahedral intermediates with organometallics that only collapse upon acidic hydrolysis. The Fix: You must destroy unreacted nucleophiles before binning the waste.

  • Cooling: Chill the reaction vessel to 0°C.

  • Quench: Slowly add Saturated Aqueous Ammonium Chloride (

    
    ) .
    
    • Mechanism:[1][4] This protonates the alkoxides and destroys excess organometallic reagent safely.

  • Phase Split: Separate the organic layer.

  • pH Check (Self-Validation): Test the aqueous layer. It should be neutral to slightly acidic (pH 5-7).

    • If pH < 3: Buffer with Sodium Bicarbonate. Do not dispose of highly acidic Weinreb waste , as it accelerates hydrolysis to the free hydroxylamine.

Disposal Decision Matrix (Workflow)

The following logic flow ensures you select the correct waste stream and avoid incompatibility events.

DisposalWorkflow Start Start: Assess Material State IsPure Is Material Pure? Start->IsPure IsMix Reaction Mixture? IsPure->IsMix No Solubilize Dissolve Solid Residue (Ethyl Acetate preferred) IsPure->Solubilize Yes Quench Step 1: Quench Excess Nucleophiles (Sat. NH4Cl @ 0°C) IsMix->Quench Contains Grignard/Li CheckPH Step 2: Check pH (Target pH 5-7) Quench->CheckPH AdjustPH Adjust pH (NaHCO3) CheckPH->AdjustPH pH < 4 Segregate Segregate Waste Stream CheckPH->Segregate pH 5-7 AdjustPH->CheckPH Solubilize->Segregate Halogenated Halogenated Waste (If DCM/Chloroform used) Segregate->Halogenated Contains Halogens NonHal Non-Halogenated Waste (Preferred) Segregate->NonHal No Halogens Incinerate Final Disposal: High Temp Incineration (Destroys Nitrogen Backbone) Halogenated->Incinerate NonHal->Incinerate

Figure 1: Decision matrix for segregating Weinreb amide waste. Note the critical pH check step to prevent premature hydrolysis.

Waste Stream Classification & Regulatory Codes

Proper coding is essential for your facility's RCRA compliance.[2] While N-Methoxy-N,3-dimethylbut-2-enamide is not a P- or U-listed waste by name, it is regulated based on its characteristics (Ignitability if in solvent) and toxicity.

Table 2: Waste Coding Specifications
Waste StreamRCRA Code (USA)DescriptionCondition
Ignitable D001 Flash point < 60°CApplies if the amide is dissolved in Ethyl Acetate or Acetone.
Toxic D003 (Reactive)Potential for toxic gasRare: Only applies if mixed with strong acids that release toxic fumes.
Halogenated F002 Spent Halogenated SolventsApplies ONLY if dissolved in DCM/Chloroform.
Lab Pack 002 (Generic)Organic Waste, N.O.S.[5]Standard classification for pure, solid substance packed in drums.

Labeling Requirement: Labels must read:

"Hazardous Waste - Organic Amide - Toxic/Irritant" Constituents: N-Methoxy-N,3-dimethylbut-2-enamide, Ethyl Acetate (if applicable).

Emergency Contingencies

Accidental Spills
  • Evacuate: If spill is >500mL, evacuate the immediate area to allow aerosols to settle.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Use vermiculite or sand. Do not use cellulose-based absorbents (paper towels) for large spills of oxidizable amides, as this increases surface area for potential combustion.

  • Clean: Wipe surface with a mild detergent and water. Do not use bleach (hypochlorite), as it can react with the amide nitrogen.

Exposure First Aid[3]
  • Skin: Wash with soap and water for 15 minutes. The lipophilic nature of the amide aids skin absorption; do not use solvents (ethanol) to wash skin, as this drives the chemical deeper.

  • Eyes: Rinse for 15 minutes. Seek medical attention immediately.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: N-Methoxy-N,3-dimethylbutanamide (Analog). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). Weinreb Amides: Synthetic Utility and Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.